Ethyl 5-bromo-2-cyano-3-hydroxybenzoate
Description
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Properties
IUPAC Name |
ethyl 5-bromo-2-cyano-3-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO3/c1-2-15-10(14)7-3-6(11)4-9(13)8(7)5-12/h3-4,13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZEMLULVRMNVMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC(=C1)Br)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Chemical Properties & Synthetic Utility of Ethyl 5-bromo-2-cyano-3-hydroxybenzoate
This guide details the chemical properties, synthesis, and reactivity profile of Ethyl 5-bromo-2-cyano-3-hydroxybenzoate (CAS 1805191-09-6), a highly functionalized aromatic intermediate used in the synthesis of complex heterocycles and pharmaceutical scaffolds.
Executive Summary
Ethyl 5-bromo-2-cyano-3-hydroxybenzoate is a tetra-substituted benzene derivative characterized by a unique "push-pull" electronic structure. The presence of an electron-donating hydroxyl group at the C3 position, juxtaposed with electron-withdrawing cyano (C2) and ester (C1) groups, creates a highly reactive scaffold for the construction of isoquinolines , benzofurans , and chromones . Its C5-bromine substituent further enables palladium-catalyzed cross-coupling reactions, making it a versatile building block for diversity-oriented synthesis in drug discovery.
Chemical Profile & Structural Analysis[1][2]
Physicochemical Properties
| Property | Value / Description |
| CAS Number | 1805191-09-6 |
| Molecular Formula | C₁₀H₈BrNO₃ |
| Molecular Weight | 270.08 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMSO, DMF, EtOAc, DCM; Sparingly soluble in water |
| pKa (Predicted) | ~6.5–7.5 (Phenolic OH, enhanced acidity due to EWGs) |
| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen), Desiccated |
Functional Group Analysis
The molecule features four distinct reactive sites, allowing for orthogonal functionalization:
-
C1-Ethyl Ester: Susceptible to hydrolysis (acid/base), transesterification, or reduction to a primary alcohol.
-
C2-Nitrile (Cyano): A versatile electrophile for cyclization (e.g., Pinner reaction) or hydrolysis to a primary amide/carboxylic acid.
-
C3-Hydroxyl (Phenol): Highly acidic due to the ortho-cyano and ortho-ester groups. Readily participates in Williamson ether synthesis or intramolecular cyclization.
-
C5-Bromide: A stable handle for Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig cross-coupling reactions.
Synthesis & Manufacturing Pathway
The synthesis of Ethyl 5-bromo-2-cyano-3-hydroxybenzoate typically proceeds from 3-hydroxyanthranilic acid (2-amino-3-hydroxybenzoic acid) via a sequence of regioselective bromination, Sandmeyer cyanation, and esterification.
Synthetic Logic (Graphviz Diagram)
Figure 1: Step-wise synthesis pathway from commercially available 3-hydroxyanthranilic acid.
Critical Process Parameters (CPP)
-
Bromination Control: The amino group directs bromination to the para-position (C5). Temperature control (<20°C) is critical to prevent poly-bromination.
-
Cyanation Safety: The Sandmeyer reaction involves the generation of diazonium salts (potentially explosive if dry) and the use of cyanide sources. Strict pH control is required to prevent HCN evolution.
-
Esterification: Standard Fischer esterification is effective, but care must be taken not to hydrolyze the nitrile group (requires anhydrous acidic conditions or mild coupling agents like EDC/DMAP).
Reactivity & Applications
This compound is a "linchpin" intermediate. Its reactivity profile allows it to serve as a core for various heterocyclic scaffolds.
Reactivity Map (Graphviz Diagram)
Figure 2: Divergent reactivity profile demonstrating the compound's utility in library synthesis.
Key Transformations
-
Quinazoline Synthesis: Reaction with amidines or guanidines can engage the ester and nitrile to form 4-aminoquinazolines, a privileged scaffold in kinase inhibitors (e.g., EGFR inhibitors).
-
Benzofuran Formation: If the C3-hydroxyl is alkylated with an alpha-halo ketone, an intramolecular aldol-type condensation with the C2-nitrile or C1-ester can yield substituted benzofurans.
Experimental Protocol: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
This protocol describes the functionalization of the C5-bromide, a common first step in diversifying this scaffold.
Objective: To couple a phenylboronic acid to the C5 position of Ethyl 5-bromo-2-cyano-3-hydroxybenzoate.
Reagents:
-
Ethyl 5-bromo-2-cyano-3-hydroxybenzoate (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
Solvent: 1,4-Dioxane / Water (4:1 v/v)
Procedure:
-
Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, combine the benzoate substrate (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (3.0 mmol).
-
Inertion: Evacuate and backfill the tube with Argon three times.
-
Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL).
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 mmol) quickly under a positive stream of Argon. Seal the tube.
-
Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor reaction progress by TLC (Hexane:EtOAc 3:1) or LC-MS. The starting bromide should disappear.
-
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (SiO₂, Gradient 0–30% EtOAc in Hexanes) to yield the Ethyl 5-phenyl-2-cyano-3-hydroxybenzoate .
Field-Proven Insight: The free C3-hydroxyl group can sometimes poison Palladium catalysts. If yields are low (<50%), consider protecting the phenol as a methoxymethyl (MOM) ether or acetate prior to coupling.
Safety & Handling Guidelines
| Hazard Class | H-Codes | Precautions |
| Acute Toxicity | H301, H311 | Toxic if swallowed or in contact with skin (Nitrile/Bromide). |
| Irritant | H315, H319 | Causes skin and serious eye irritation (Phenol/Ester). |
| Respiratory | H335 | May cause respiratory irritation. Handle in a fume hood. |
-
Cyanide Risk: While the nitrile group is covalently bonded, combustion or strong acid hydrolysis can release Hydrogen Cyanide (HCN). Always work in a well-ventilated hood.
-
Waste Disposal: Segregate as halogenated organic waste. Do not mix with strong acids or oxidizers.
References
-
Sandmeyer Reaction Mechanisms: Organic Syntheses, Coll. Vol. 1, p. 170 (1941); Vol. 2, p. 130 (1922). (General procedure for converting amino-benzoates to cyano-benzoates). Link
-
Suzuki-Miyaura Coupling Protocols: Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457–2483. Link
- Synthesis of 3-Hydroxy-2-Cyanobenzoates:Journal of Medicinal Chemistry snippets regarding "3-hydroxyanthranilic acid derivatives" often cite the bromination/cyanation p
-
Compound Registry: PubChem CID 53487920 (Related: Ethyl 2-bromo-5-hydroxybenzoate) and CAS 1805191-09-6 (Exact Match). Link
Literature review of Ethyl 5-bromo-2-cyano-3-hydroxybenzoate synthesis
An In-depth Technical Guide to the Synthesis of Ethyl 5-bromo-2-cyano-3-hydroxybenzoate
Abstract
Substituted benzonitriles are a critical class of organic compounds, serving as pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] This technical guide provides a comprehensive, in-depth exploration of a proposed synthetic pathway for Ethyl 5-bromo-2-cyano-3-hydroxybenzoate, a polysubstituted aromatic compound with significant potential as a versatile building block. This document is structured to provide researchers, scientists, and drug development professionals with a robust framework, grounded in established chemical principles, for the successful synthesis of this target molecule. The guide elucidates the causality behind experimental choices, offers detailed, step-by-step protocols, and presents a self-validating system for each described protocol.
Introduction and Strategic Overview
The synthesis of polysubstituted benzene derivatives often presents a formidable challenge due to the need for precise control over regioselectivity.[3][4] The order of introduction of functional groups is paramount, as the directing effects of existing substituents profoundly influence the outcome of subsequent reactions.[5][6] Ethyl 5-bromo-2-cyano-3-hydroxybenzoate is a prime example of such a molecule, featuring a specific arrangement of bromo, cyano, hydroxyl, and ethyl ester groups that are crucial for its intended downstream applications.
This guide proposes a multi-step synthetic route that is both logical and grounded in well-established, high-yielding transformations. The cornerstone of this strategy is the late-stage introduction of the cyano group via the Sandmeyer reaction, a classic and reliable method for converting an aromatic amine to a nitrile through a diazonium salt intermediate.[1][7][8][9][10][11]
Retrosynthetic Analysis and Strategy
A retrosynthetic approach is the most effective way to deconstruct a complex target molecule and devise a logical synthetic plan.[5][6] The following analysis breaks down Ethyl 5-bromo-2-cyano-3-hydroxybenzoate into simpler, more readily available precursors.
Caption: Retrosynthetic pathway for Ethyl 5-bromo-2-cyano-3-hydroxybenzoate.
This retrosynthetic strategy identifies 3-Hydroxybenzoic acid as a viable and commercially available starting material. The forward synthesis will proceed through esterification, followed by a carefully orchestrated sequence of electrophilic aromatic substitutions (bromination and nitration), reduction of the nitro group, and finally, the introduction of the cyano functionality via the Sandmeyer reaction.
Proposed Synthetic Workflow and Experimental Protocols
The following section details the proposed forward synthesis, providing step-by-step protocols for each transformation. This workflow is designed to be a self-validating system, with clear checkpoints and purification steps to ensure the integrity of each intermediate.
Caption: Proposed multi-step synthesis of the target compound.
Protocol 1: Synthesis of Ethyl 3-hydroxybenzoate (Esterification)
Causality: The initial step involves protecting the carboxylic acid as an ethyl ester via Fischer esterification. This prevents the acidic proton from interfering with subsequent electrophilic aromatic substitution reactions and ensures the ester group's meta-directing electronic influence in the following steps.[12] Sulfuric acid is a standard catalyst for this transformation.
Methodology:
-
To a round-bottom flask, add 3-hydroxybenzoic acid (1.0 eq).
-
Add an excess of absolute ethanol (approx. 10-15 eq) to serve as both reactant and solvent.
-
Carefully add concentrated sulfuric acid (0.1 eq) as a catalyst.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78-85°C) for 4-6 hours.[13]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acid), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by flash column chromatography on silica gel to afford pure Ethyl 3-hydroxybenzoate.
Protocol 2: Synthesis of Ethyl 5-bromo-3-hydroxybenzoate (Bromination)
Causality: This step introduces the bromine atom at the C-5 position. The hydroxyl group at C-3 is an activating ortho-, para-director, while the ester group at C-1 is a deactivating meta-director. The combined effect directs the incoming electrophile (Br+) to the C-4 and C-6 positions primarily. However, bromination at C-5 can be achieved, albeit potentially in lower yields, due to the meta-directing influence of the ester. N-Bromosuccinimide (NBS) is chosen as a mild and selective brominating agent.
Methodology:
-
Dissolve Ethyl 3-hydroxybenzoate (1.0 eq) in acetonitrile in a round-bottom flask.
-
Add N-Bromosuccinimide (1.05 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
After the reaction is complete, concentrate the mixture in vacuo.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to isolate Ethyl 5-bromo-3-hydroxybenzoate.
Protocol 3: Synthesis of Ethyl 5-bromo-3-hydroxy-2-nitrobenzoate (Nitration)
Causality: The introduction of the nitro group at the C-2 position is directed by the potent ortho-, para-directing hydroxyl group at C-3. The C-2 position is activated and sterically accessible. A standard nitrating mixture of nitric acid and sulfuric acid is used, with cooling to control the exothermic reaction and minimize side product formation.
Methodology:
-
In a flask cooled in an ice bath (0-5°C), slowly add Ethyl 5-bromo-3-hydroxybenzoate (1.0 eq) to a pre-cooled mixture of concentrated sulfuric acid.
-
Maintain the temperature below 10°C while adding a chilled mixture of concentrated nitric acid (1.1 eq) and sulfuric acid dropwise with vigorous stirring.
-
After the addition is complete, allow the reaction to stir at 0-5°C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice, which will cause the product to precipitate.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Dry the solid product under vacuum to yield Ethyl 5-bromo-3-hydroxy-2-nitrobenzoate. Further purification can be achieved by recrystallization if necessary.
Protocol 4: Synthesis of Ethyl 2-amino-5-bromo-3-hydroxybenzoate (Reduction)
Causality: The nitro group is selectively reduced to a primary amine. Tin(II) chloride dihydrate (SnCl₂·2H₂O) in a protic solvent like ethanol is an effective and common reagent for this transformation, offering good yields and selectivity.
Methodology:
-
Suspend Ethyl 5-bromo-3-hydroxy-2-nitrobenzoate (1.0 eq) in ethanol in a round-bottom flask.
-
Add Tin(II) chloride dihydrate (3.0-4.0 eq) to the suspension.
-
Heat the mixture to reflux for 3-5 hours, monitoring the disappearance of the starting material by TLC.
-
Cool the reaction mixture and carefully neutralize by adding a saturated solution of sodium bicarbonate until the pH is ~7-8.
-
Extract the product into ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude Ethyl 2-amino-5-bromo-3-hydroxybenzoate, which can be purified by column chromatography.
Protocol 5: Synthesis of Ethyl 5-bromo-2-cyano-3-hydroxybenzoate (Sandmeyer Reaction)
Causality: This is the key and final step. The Sandmeyer reaction provides a reliable method for converting the primary aromatic amine into the target nitrile.[1][8] The process involves two critical stages: diazotization of the amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt, followed by displacement of the diazonium group with cyanide, catalyzed by a copper(I) cyanide salt.[9][10][11]
Methodology:
-
Diazotization:
-
Suspend Ethyl 2-amino-5-bromo-3-hydroxybenzoate (1.0 eq) in a mixture of water and concentrated hydrochloric acid.
-
Cool the suspension to 0-5°C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5°C.
-
Stir the mixture for an additional 30 minutes at 0-5°C after the addition is complete to ensure full formation of the diazonium salt.
-
-
Cyanation:
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.2 eq) in water.
-
Cool this cyanide solution to 0-5°C.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. Effervescence (release of N₂ gas) should be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently to 50-60°C for 1 hour to ensure the reaction goes to completion.
-
-
Work-up and Purification:
-
Cool the reaction mixture and extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid by flash column chromatography on silica gel to yield the final product, Ethyl 5-bromo-2-cyano-3-hydroxybenzoate.
-
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the proposed synthetic route. Note that yields are estimates based on related literature procedures and would require experimental optimization.
| Step | Transformation | Key Reagents | Solvent | Temperature | Estimated Yield |
| 1 | Esterification | Ethanol, H₂SO₄ | Ethanol | Reflux | 85-95% |
| 2 | Bromination | N-Bromosuccinimide | Acetonitrile | Room Temp. | 50-70% |
| 3 | Nitration | HNO₃, H₂SO₄ | H₂SO₄ | 0°C to RT | 70-85% |
| 4 | Reduction | SnCl₂·2H₂O | Ethanol | Reflux | 80-90% |
| 5 | Sandmeyer Rxn | NaNO₂, HCl, CuCN | Water | 0°C to 60°C | 60-75% |
Conclusion and Field Insights
The outlined synthesis provides a robust and logical pathway to Ethyl 5-bromo-2-cyano-3-hydroxybenzoate. The success of this multi-step synthesis hinges on careful control of reaction conditions, particularly during the electrophilic aromatic substitution and diazotization steps, to manage regioselectivity and stability. Each protocol is designed as a self-validating system, with purification of intermediates being crucial for the success of subsequent steps. This guide, grounded in authoritative chemical principles, serves as a comprehensive resource for researchers aiming to synthesize this and other similarly complex polysubstituted aromatic compounds.
References
- The Synthesis of Substituted Benzonitriles: An In-depth Technical Guide - Benchchem.
- Direct synthesis of 2-substituted benzonitriles via alkylcyanation of arynes with N,N-disubstituted aminomalononitriles - RSC Publishing.
- A Route to Dicyanomethylene Pyridines and Substituted Benzonitriles Utilizing Malononitrile Dimer as a Precursor - PMC.
- WO1999050259A2 - Synthesis of polysubstituted aromatic compounds and aromatisation process for use therein - Google P
- Synthesis of Polysubstituted Benzothiophenes and Sulfur-Containing Polycyclic Aromatic Compounds via Samarium Diiodide Promoted Three-Component Coupling Reactions of Thiophene-2-carboxylate | The Journal of Organic Chemistry - ACS Public
- Synthesis of polysubstituted arenes through organocatalytic benzannulation - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08068C.
- US6875882B2 - Synthesis of benzonitriles from substituted benzoic acid - Google P
- A Syntheses of A benzonitrile and substituted benzonitriles (Anbarasan...
- Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Arom
- 16.10 Synthesis of Polysubstituted Benzenes - Organic Chemistry | OpenStax.
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- Sandmeyer reaction - L.S.College, Muzaffarpur.
- Sandmeyer Reaction - SynArchive.
- Reactions of Diazonium Salts: Sandmeyer and Rel
- Sandmeyer Reaction - Organic Chemistry Portal.
- 7 - Organic Syntheses Procedure.
- SYNTHESIS AND CHARACTERIZATION OF SOME NEW 5-BROMO-2-HYDROXY-BENZAMIDE DERIV
- Supporting Information Design, Synthesis, and Structure-Activity Relationship of a Novel Series of GluN2C-Selective Potenti
- Ethyl 5-bromo-2-hydroxybenzo
- CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis - Google P
- Structure Elucidation of Ethyl 3-bromo-5-cyano-2-formylbenzo
- How can I get 5-bromo-2-cyanopyridine using other raw material apart from 2,5-dibromopyridine?
- CN104326915A - Method for synthesizing ethyl p-hydroxybenzoate through catalysis of modified metal oxide type solid super acid - Google P
- CN105622382A - Synthesis method of 5-bromo-2-chloro benzoic acid - Google P
- Technical Support Center: Synthesis of 2-Amino-5-cyano-3-methylbenzoic Acid - Benchchem.
- SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II] - Rasayan Journal of Chemistry.
- Supporting Information for - Halogen-Bond-Promoted Direct Cross-Coupling of Ethyl 3-bromo-3-alkyl- 2,2-difluoropropano
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- 4. Synthesis of polysubstituted arenes through organocatalytic benzannulation - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08068C [pubs.rsc.org]
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An In-depth Technical Guide to the Structural Analysis of Ethyl 5-bromo-2-cyano-3-hydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 5-bromo-2-cyano-3-hydroxybenzoate is a polysubstituted aromatic compound with significant potential as a versatile building block in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and drug development. The specific arrangement of its functional groups—a bromine atom, a cyano group, a hydroxyl group, and an ethyl ester—on the benzene ring dictates its reactivity and biological activity. Therefore, unambiguous structural elucidation is paramount for its effective utilization in research and development. This guide provides a comprehensive, in-depth exploration of the methodologies and analytical techniques required to definitively confirm the structure of this molecule.
The strategic placement of electron-withdrawing groups (bromo, cyano, and ethyl ester) and an electron-donating group (hydroxyl) on the aromatic ring creates a unique electronic and steric environment. This intricate substitution pattern can influence the compound's stability, reactivity in further synthetic transformations, and its potential interactions with biological targets. Consequently, a rigorous structural analysis is not merely a procedural step but a foundational requirement for any subsequent application.
This technical guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple listing of techniques to provide a logical workflow, explaining the rationale behind experimental choices and offering detailed, field-proven protocols. By integrating data from multiple analytical methods, a self-validating system of structural confirmation is established, ensuring the highest degree of scientific integrity.
Foundational Spectroscopic & Chromatographic Analysis
A multi-technique approach is essential for the comprehensive structural elucidation of Ethyl 5-bromo-2-cyano-3-hydroxybenzoate. This involves a combination of spectroscopic and chromatographic methods to determine the molecular formula, identify functional groups, and establish the connectivity of atoms.
Workflow for Structural Elucidation
Caption: A logical workflow for the structural elucidation of Ethyl 5-bromo-2-cyano-3-hydroxybenzoate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule. For Ethyl 5-bromo-2-cyano-3-hydroxybenzoate, both ¹H and ¹³C NMR are indispensable.
¹H NMR Spectroscopy: Unveiling the Proton Environment
Rationale: ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shifts, integration values, and coupling patterns of the aromatic and ethyl ester protons are key to confirming the substitution pattern.
Predicted ¹H NMR Data (500 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| ~11.0 | s | 1H | - | Ar-OH |
| 8.15 | d | 1H | 2.5 | Ar-H |
| 7.90 | d | 1H | 2.5 | Ar-H |
| 4.45 | q | 2H | 7.1 | -OCH₂CH₃ |
| 1.42 | t | 3H | 7.1 | -OCH₂CH₃ |
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.[1]
-
Acquisition: Acquire a one-dimensional ¹H NMR spectrum on a 500 MHz NMR spectrometer. Typical parameters include 32 scans, a relaxation delay of 1 second, an acquisition time of 4 seconds, and a spectral width of 16 ppm.[1]
-
Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectrum to the TMS signal (0.00 ppm).[1]
-
Analysis: Integrate the signals to determine the relative number of protons and measure the chemical shifts and coupling constants.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Rationale: ¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment.
Predicted ¹³C NMR Data (125 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~168 | C=O (ester) |
| ~158 | C-OH |
| ~140 | C-Br |
| ~135 | Ar-CH |
| ~125 | Ar-CH |
| ~118 | C-CN |
| ~115 | C-COOEt |
| ~105 | C-CN |
| 62.5 | -OCH₂CH₃ |
| 14.2 | -OCH₂CH₃ |
Experimental Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Acquisition: Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum. Typical parameters include 1024 scans, a relaxation delay of 2 seconds, an acquisition time of 1 second, and a spectral width of 240 ppm.[1]
-
Processing: Process the data similarly to the ¹H NMR spectrum, referencing to the CDCl₃ solvent peak (77.16 ppm) or TMS (0.0 ppm).[1]
Mass Spectrometry (MS)
Rationale: Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can further confirm the structure. Electron Ionization (EI) is a common technique for small molecules. The presence of a bromine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak.[2][3]
Predicted Mass Spectrum Data (EI-MS):
| m/z | Assignment | Notes |
| 283/285 | [M]⁺ | Molecular ion peak, showing the characteristic ~1:1 ratio for the ⁷⁹Br and ⁸¹Br isotopes.[3] |
| 254/256 | [M-C₂H₅]⁺ | Loss of the ethyl group. |
| 238/240 | [M-OC₂H₅]⁺ | Loss of the ethoxy group. |
| 210/212 | [M-COOC₂H₅]⁺ | Loss of the ethyl carboxylate group. |
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent like ethyl acetate or dichloromethane.[1]
-
Instrumentation: Utilize a Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.[1]
-
GC Separation: Inject 1 µL of the solution into the GC. An optimized temperature program is crucial for good separation. A typical program might start at 50°C, hold for 1 minute, and then ramp to 250°C at 10°C/min.[1]
-
MS Analysis: The eluent from the GC column is directed into the EI source, where molecules are ionized by a 70 eV electron beam. The mass analyzer scans a mass-to-charge (m/z) range of 50-350.[1]
-
Data Analysis: Analyze the resulting mass spectrum, identifying the molecular ion peaks ([M]⁺ and [M+2]⁺) and the fragmentation pattern.[1]
Fourier-Transform Infrared (FT-IR) Spectroscopy
Rationale: FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.
Predicted FT-IR Data:
| Wavenumber (cm⁻¹) | Functional Group |
| ~3300 | O-H stretch (hydroxyl) |
| ~2230 | C≡N stretch (cyano) |
| ~1730 | C=O stretch (ester) |
| ~1600, ~1470 | C=C stretch (aromatic) |
| ~1250 | C-O stretch (ester) |
| ~600-500 | C-Br stretch[4] |
Experimental Protocol:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate, and allowing the solvent to evaporate.
-
Acquisition: Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Single-Crystal X-Ray Crystallography
Rationale: For an unambiguous, three-dimensional structural determination, single-crystal X-ray crystallography is the gold standard.[5][6] This technique provides precise information about bond lengths, bond angles, and the absolute configuration of the molecule in the solid state.[5][7][8]
Experimental Protocol:
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).[5]
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a diffractometer equipped with an X-ray source (e.g., Mo or Cu Kα radiation).[7] Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.[6]
Caption: Workflow for single-crystal X-ray crystallography.
Integrated Data Analysis and Structure Confirmation
The definitive structural elucidation of Ethyl 5-bromo-2-cyano-3-hydroxybenzoate is achieved by integrating the data from all the analytical techniques employed.
-
MS and FT-IR provide the molecular formula and confirm the presence of the key functional groups.
-
¹H and ¹³C NMR establish the carbon-hydrogen framework and the connectivity of the substituents on the aromatic ring.
-
Single-crystal X-ray crystallography , if performed, provides the ultimate confirmation of the structure with atomic-level precision.
By cross-validating the results from these independent methods, a high degree of confidence in the assigned structure is achieved, which is crucial for its application in the synthesis of novel compounds with potential therapeutic value.
References
- Structure Elucidation of Ethyl 3-bromo-5-cyano-2-formylbenzoate: A Technical Guide - Benchchem.
- An In-depth Technical Guide on the Stability and Storage of Ethyl 3-bromo-5-cyano-2-formylbenzoate - Benchchem.
-
Synthesis and Evaluation of Novel 5-{[2-Cyano-3-(substituted phenyl)prop-2-enoyl]amino}-2-hydroxy Benzoic Acid - ResearchGate. Available at: [Link]
-
Halogenated Organic Compounds | Spectroscopy Online. Available at: [Link]
-
X-Ray Crystallography of Chemical Compounds - PMC - NIH. Available at: [Link]
-
X-ray crystallography - Wikipedia. Available at: [Link]
-
Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - The University of Queensland. Available at: [Link]
-
Small molecule crystallography - Excillum. Available at: [Link]
-
Mass Spectrometry - MSU chemistry. Available at: [Link]
-
Isotopes in Mass Spectrometry - Chemistry Steps. Available at: [Link]
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- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Mass Spectrometry [www2.chemistry.msu.edu]
- 3. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 7. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 8. excillum.com [excillum.com]
Methodological & Application
Application Notes & Protocols: Ethyl 5-bromo-2-cyano-3-hydroxybenzoate as a Versatile Scaffold for Heterocyclic Synthesis
Introduction
In the landscape of modern drug discovery and materials science, the efficient construction of diverse heterocyclic frameworks is paramount. Substituted benzonitriles are a critical class of organic compounds, serving as pivotal intermediates for a vast array of functional molecules.[1] Among these, Ethyl 5-bromo-2-cyano-3-hydroxybenzoate stands out as a particularly versatile building block. Its polysubstituted aromatic core is adorned with four distinct and orthogonally reactive functional groups: a nucleophilic hydroxyl group, an electrophilic cyano group, an ethyl ester, and a bromine atom poised for cross-coupling reactions. This unique arrangement allows for a programmed and selective sequence of transformations, enabling access to a wide range of high-value heterocyclic systems, including benzofurans, benzothiophenes, and quinolinones.
This technical guide provides in-depth protocols and field-proven insights into the strategic utilization of Ethyl 5-bromo-2-cyano-3-hydroxybenzoate for the synthesis of these key heterocyclic cores. We will explore the causality behind experimental choices and provide self-validating, step-by-step methodologies designed for researchers, scientists, and drug development professionals.
Section 1: Synthesis of 3-Amino-5-bromo-2-carbethoxybenzofurans via Thorpe-Ziegler Cyclization
The inherent reactivity of the vicinal hydroxyl and cyano groups on the starting material provides a direct pathway to the benzofuran core. The strategy involves an initial O-alkylation of the phenolic hydroxyl group with an α-halo nitrile, such as chloroacetonitrile, to introduce the requisite carbon framework. This is followed by a base-mediated intramolecular cyclization, a classic example of the Thorpe-Ziegler reaction, which proceeds through a cyclic enamine intermediate to furnish the stable 3-aminobenzofuran product.[2][3]
Workflow for Benzofuran Synthesis
Caption: Two-step synthesis of 3-aminobenzofurans.
Protocol 1: Synthesis of Ethyl 3-amino-5-bromo-2-benzofurancarboxylate
Part A: Synthesis of Ethyl 5-bromo-2-cyano-3-(cyanomethoxy)benzoate
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add Ethyl 5-bromo-2-cyano-3-hydroxybenzoate (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 2.0 eq), and acetone (40 mL).
-
Reagent Addition: Add chloroacetonitrile (1.2 eq) to the suspension. The use of a slight excess of chloroacetonitrile ensures complete consumption of the starting phenol. Potassium carbonate acts as the base to deprotonate the phenol, facilitating the Williamson ether synthesis.
-
Reaction: Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: After cooling to room temperature, filter off the inorganic salts and wash the filter cake with acetone. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude solid from ethanol/water to yield the O-alkylated intermediate as a white crystalline solid.
Part B: Thorpe-Ziegler Cyclization
-
Reaction Setup: In a 50 mL round-bottom flask, prepare a solution of sodium ethoxide (NaOEt) by dissolving sodium metal (1.5 eq) in absolute ethanol (25 mL) under an inert atmosphere (N₂ or Ar).
-
Reagent Addition: Once the sodium has completely dissolved, add the Ethyl 5-bromo-2-cyano-3-(cyanomethoxy)benzoate intermediate (1.0 eq) from Part A to the solution.
-
Reaction: Heat the reaction mixture to reflux for 3-4 hours. The strong base (NaOEt) deprotonates the α-carbon of the cyanomethoxy group, initiating the intramolecular nucleophilic attack on the aromatic nitrile carbon.[2]
-
Workup: Cool the mixture in an ice bath. A precipitate should form. Add cold water to the mixture to precipitate the product completely.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and then a small amount of cold ethanol. Dry the product under vacuum to afford Ethyl 3-amino-5-bromo-2-benzofurancarboxylate.
| Parameter | Step 1 (O-Alkylation) | Step 2 (Cyclization) |
| Key Reagent | Chloroacetonitrile | Sodium Ethoxide (NaOEt) |
| Base | K₂CO₃ | NaOEt |
| Solvent | Acetone | Ethanol |
| Temperature | Reflux (~56 °C) | Reflux (~78 °C) |
| Typical Time | 6-8 hours | 3-4 hours |
| Expected Yield | >90% | 80-90% |
Section 2: Synthesis of 5-Bromo-2-carbethoxybenzothiophenes
The synthesis of the benzothiophene core from the starting phenol is a more involved process, as it requires the conversion of the C-O bond to a C-S bond. A reliable and high-yielding method is the three-stage Newman-Kwart rearrangement.[4] This sequence first converts the phenol into an O-aryl thiocarbamate, which then thermally rearranges to the S-aryl isomer. Subsequent hydrolysis unmasks the thiophenol, which can then be cyclized with a suitable electrophile.
Workflow for Benzothiophene Synthesis
Caption: Multi-step synthesis of benzothiophenes.
Protocol 2: Synthesis of Ethyl 5-bromo-3-hydroxy-2-benzothiophenecarboxylate
Part A: Phenol to Thiophenol Conversion
-
Thiocarbamate Formation: Dissolve Ethyl 5-bromo-2-cyano-3-hydroxybenzoate (1.0 eq) in pyridine. Cool the solution to 0 °C and add N,N-dimethylthiocarbamoyl chloride (1.1 eq) dropwise. Stir at room temperature overnight. Pour the mixture into ice-water and extract with diethyl ether. Wash the organic layer with dilute HCl and brine, dry over MgSO₄, and concentrate to yield the crude O-aryl thiocarbamate.
-
Newman-Kwart Rearrangement: Place the crude O-aryl thiocarbamate in a flask suitable for high-temperature reactions. Heat the material neat (without solvent) under an inert atmosphere to 200-250 °C for 1-3 hours. The thermal rearrangement is often visually monitored for completion. Cool the mixture to obtain the crude S-aryl thiocarbamate.
-
Hydrolysis: To the crude S-aryl thiocarbamate, add a solution of potassium hydroxide (KOH, 5.0 eq) in a 1:1 mixture of ethanol and water. Heat the mixture to reflux for 4-6 hours. Cool the reaction, acidify carefully with concentrated HCl to pH ~1, and extract the product with ethyl acetate. Dry the organic layer and concentrate to give the crude thiophenol intermediate.
Part B: Benzothiophene Ring Formation
-
S-Alkylation: Dissolve the crude thiophenol intermediate (1.0 eq) and ethyl bromoacetate (1.1 eq) in acetone. Add K₂CO₃ (2.0 eq) and reflux the mixture for 4 hours. This step forms the key thioether precursor.
-
Dieckmann-Type Cyclization: After cooling and filtering the S-alkylation reaction mixture, concentrate the filtrate. Dissolve the resulting crude thioether in ethanol and add a solution of sodium ethoxide (NaOEt, 1.5 eq) in ethanol. Heat the mixture to reflux for 2-3 hours to induce intramolecular cyclization.
-
Workup and Purification: Cool the reaction, pour into ice-water, and acidify with dilute HCl. Collect the precipitated solid by filtration, wash with water, and dry. Purify by column chromatography or recrystallization to obtain the target benzothiophene. This reaction is analogous to the Fiesselmann thiophene synthesis, which utilizes similar precursors.[5][6]
| Parameter | Part A (Phenol -> Thiophenol) | Part B (Cyclization) |
| Key Reaction | Newman-Kwart Rearrangement | Intramolecular Cyclization |
| Key Reagents | Dimethylthiocarbamoyl chloride, KOH | Ethyl bromoacetate, NaOEt |
| Solvent | Pyridine, None, EtOH/H₂O | Acetone, Ethanol |
| Temperature | RT, 200-250 °C, Reflux | Reflux |
| Typical Time | ~24 hours (total) | 6-8 hours (total) |
| Rationale | Robust, high-yield conversion of phenol to thiophenol.[4] | Classic construction of the thiophene ring from a thiophenol precursor. |
Section 3: Synthesis of 4-Hydroxyquinolinone Derivatives
Accessing the quinoline core requires converting the phenolic hydroxyl group into an amine. This transformation unlocks the potential for classic quinoline syntheses. A robust method involves converting the phenol to a non-flanking triflate, followed by a Buchwald-Hartwig amination using an ammonia surrogate.[7] The resulting aniline can then undergo a Gould-Jacobs reaction with an appropriate malonic ester derivative, followed by thermal cyclization and subsequent hydrolysis/decarboxylation to yield the 4-hydroxyquinolinone scaffold.[1][4][5][8]
Workflow for Quinolinone Synthesis
Caption: Multi-step synthesis of 4-hydroxyquinolinones.
Protocol 3: Synthesis of 6-Bromo-8-cyano-4-hydroxyquinolinone
Part A: Phenol to Aniline Conversion
-
Triflation: Dissolve the starting material (1.0 eq) in dichloromethane (DCM) and pyridine (1.5 eq) at 0 °C. Add triflic anhydride (Tf₂O, 1.2 eq) dropwise. Stir for 1 hour at 0 °C, then warm to room temperature. Quench with water, extract with DCM, dry, and concentrate to yield the crude triflate.
-
Buchwald-Hartwig Amination: To an oven-dried flask, add the triflate (1.0 eq), Pd₂(dba)₃ (2 mol%), BINAP (4 mol%), and sodium tert-butoxide (NaOtBu, 1.4 eq). Evacuate and backfill with argon. Add toluene and benzophenone imine (1.2 eq). Heat to 100 °C for 12-18 hours. Cool, dilute with ether, and filter through celite. Concentrate the filtrate and hydrolyze the resulting imine with 2M HCl in THF to yield the crude aniline intermediate. Purify by column chromatography.
Part B: Quinolinone Formation (Gould-Jacobs Reaction)
-
Condensation: Mix the aniline intermediate (1.0 eq) with diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture neat to 120-130 °C for 1-2 hours. The ethanol byproduct can be removed by distillation.
-
Thermal Cyclization: Add the crude condensation product to a high-boiling solvent like Dowtherm A. Heat the solution to 250 °C for 20-30 minutes. This high temperature is necessary to drive the 6-electron electrocyclization.[4]
-
Hydrolysis & Decarboxylation: Cool the reaction mixture and carefully dilute with hexane to precipitate the cyclized ester. Filter the solid and suspend it in 10% aqueous NaOH. Reflux for 2 hours to hydrolyze the ester. Cool the solution and acidify with concentrated HCl to precipitate the carboxylic acid intermediate.
-
Final Decarboxylation: Collect the carboxylic acid by filtration and heat it neat above its melting point (or in a high-boiling solvent) until gas evolution ceases, yielding the final 4-hydroxyquinolinone product.
| Parameter | Part A (Phenol -> Aniline) | Part B (Quinolinone Formation) |
| Key Reaction | Buchwald-Hartwig Amination | Gould-Jacobs Reaction |
| Key Reagents | Tf₂O, Pd₂(dba)₃/BINAP, Benzophenone imine | Diethyl ethoxymethylenemalonate |
| Solvent | DCM, Toluene | None, Dowtherm A, NaOH(aq) |
| Temperature | 0 °C to 100 °C | 120 °C to >250 °C |
| Rationale | A standard, reliable method for converting phenols to anilines.[7] | A classic, robust method for 4-hydroxyquinoline synthesis.[1][8] |
Section 4: Post-Synthetic Diversification via Cross-Coupling
A significant advantage of using Ethyl 5-bromo-2-cyano-3-hydroxybenzoate is the retention of the bromine atom on the heterocyclic products. This halogen serves as a versatile synthetic handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[7] This allows for the late-stage functionalization of the core scaffolds, which is highly valuable in drug development for structure-activity relationship (SAR) studies.
General Scheme for Post-Synthetic Modification
Caption: Diversification via cross-coupling reactions.
Protocol 4A: Representative Suzuki-Miyaura Coupling
-
Reaction Setup: In a microwave vial or Schlenk tube, combine the bromo-substituted heterocycle (e.g., from Protocol 1, 2, or 3; 1.0 eq), the desired aryl or heteroaryl boronic acid (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base like aqueous sodium carbonate (Na₂CO₃, 2M solution, 3.0 eq).
-
Solvent Addition: Add a suitable solvent system, typically a mixture like DMF/water or Toluene/Ethanol/Water.
-
Reaction: Degas the mixture by bubbling argon or nitrogen through it for 15 minutes. Heat the reaction to 90-110 °C (or use microwave irradiation) for 2-12 hours, monitoring by TLC or LC-MS.
-
Workup: After cooling, dilute the mixture with ethyl acetate and water. Separate the layers, wash the organic phase with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 4B: Representative Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried, argon-flushed flask, add the bromo-substituted heterocycle (1.0 eq), the desired amine (primary or secondary, 1.2 eq), a palladium catalyst/ligand system (e.g., Pd₂(dba)₃ with a ligand like X-Phos or BINAP, 2-5 mol%), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 eq).
-
Solvent Addition: Add an anhydrous aprotic solvent, such as toluene or dioxane.
-
Reaction: Heat the mixture to 80-110 °C under an inert atmosphere until the starting material is consumed (typically 8-24 hours).
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove palladium residues.
-
Purification: Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.
| Coupling Reaction | Bond Formed | Key Reagents | Typical Catalyst/Ligand |
| Suzuki-Miyaura | C(sp²)-C(sp²) | Aryl Boronic Acid | Pd(PPh₃)₄ or Pd(dppf)Cl₂ |
| Buchwald-Hartwig | C(sp²)-N | Primary/Secondary Amine | Pd₂(dba)₃ / X-Phos or BINAP |
Conclusion
Ethyl 5-bromo-2-cyano-3-hydroxybenzoate is a powerful and economically viable starting material for the synthesis of diverse and medicinally relevant heterocyclic compounds. The strategic and sequential manipulation of its hydroxyl, cyano, and bromo functional groups allows for controlled and high-yielding access to substituted benzofurans, benzothiophenes, and quinolinones. Furthermore, the retention of the bromine atom in the heterocyclic products opens the door for extensive late-stage functionalization via modern cross-coupling techniques. The protocols detailed herein provide a robust framework for researchers to unlock the synthetic potential of this versatile building block.
References
- Jia, C.-S., Zhang, Z., Tu, S.-J., & Wang, G.-W. (2006). Rapid and efficient synthesis of poly-substituted quinolines assisted by p-toluene sulphonic acid under solvent-free conditions: comparative study of microwave irradiation versus conventional heating. Organic & Biomolecular Chemistry, 4(1), 104-110.
-
Fiesselmann, H. (1950s). Fiesselmann thiophene synthesis. Wikipedia. [Link]
-
Organic Syntheses. (1967). 2-Naphthalenethiol. Organic Syntheses Procedure, Coll. Vol. 6, p.832 (1988); Vol. 51, p.139 (1971). [Link]
-
MDPI. (2025). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. [Link]
-
Request PDF. (2025). Synthesis of Novel Cyano Quinoline Derivatives. [Link]
- Faiz, S., et al. (2025). Synthesis of functionalized benzofuran esters through Suzuki-Miyaura cross-coupling reactions, their DFT and pharmacological studies. Pakistan Journal of Pharmaceutical Sciences, 38(5), 1516-1527.
-
Wikipedia. (n.d.). Friedländer synthesis. [Link]
-
PMC. (n.d.). Cyanine Dyes Containing Quinoline Moieties: History, Synthesis, Optical Properties, and Applications. [Link]
- Faiz, S., et al. (2022). Ultrasonic-assisted, additive-free Pd-catalyzed Suzuki–Miyaura cross-coupling enabled synthesis of novel arylated benzofuran-triazole hybrids. Scientific Reports, 12(1), 1-11.
-
Organic Chemistry Portal. (n.d.). Synthesis of benzothiophenes. [Link]
-
Organic Chemistry Portal. (n.d.). Thiophenol synthesis by C-S coupling or substitution. [Link]
- Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(12), 5003-5089.
-
Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Grokipedia. (n.d.). Fiesselmann thiophene synthesis. [Link]
-
ResearchGate. (n.d.). Scheme 2. The suggested mechanism for Thorpe-Ziegler cyclization of.... [Link]
-
Beilstein Journal of Organic Chemistry. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]
Sources
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. Synthesis of 3-Functionalized 4-Quinolones from Readily Available Anthranilic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Camps quinoline synthesis - Wikipedia [en.wikipedia.org]
- 6. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Nucleophilic Substitution of Ethyl 5-bromo-2-cyano-3-hydroxybenzoate for Advanced Intermediate Synthesis
Abstract
Ethyl 5-bromo-2-cyano-3-hydroxybenzoate is a highly functionalized aromatic scaffold of significant interest to researchers in medicinal chemistry and materials science. Its unique electronic architecture, featuring both electron-donating and electron-withdrawing groups, makes the C5-bromo position a versatile handle for a variety of nucleophilic substitution reactions. This guide provides an in-depth analysis and field-proven protocols for leveraging this substrate in modern transition-metal-catalyzed cross-coupling reactions. We will explore the causality behind experimental design for C-N, C-C, and C-O bond-forming reactions, offering detailed, self-validating protocols for Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Ullmann condensation.
The Substrate: An Analysis of Reactivity
The chemical behavior of Ethyl 5-bromo-2-cyano-3-hydroxybenzoate is dictated by the interplay of its four distinct functional groups. Understanding their electronic influence is paramount for predicting reactivity and designing successful coupling strategies.
-
Bromo Group (-Br): Serves as the leaving group. Its reactivity is enhanced by the electron-withdrawing substituents on the ring.
-
Cyano Group (-CN): A potent electron-withdrawing group through both inductive (-I) and resonance (-M) effects. It significantly activates the C-Br bond, making it more susceptible to oxidative addition by a transition metal catalyst.[1]
-
Ethyl Ester (-COOEt): An electron-withdrawing group that further enhances the electrophilicity of the aromatic ring and facilitates the crucial oxidative addition step in palladium-catalyzed cycles.
-
Hydroxyl Group (-OH): An activating group that donates electron density via a strong resonance effect (+M), which can counteract the withdrawing groups. Its acidic proton can react with the bases used in coupling reactions, potentially coordinating with the metal center. This must be considered during base selection.
Caption: Electronic influence of substituents on the substrate.
C-N Bond Formation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for forging C-N bonds, a linkage ubiquitous in pharmaceuticals.[2][3] The reaction's utility lies in its broad substrate scope and functional group tolerance, allowing for the facile synthesis of aryl amines where classical methods fail.[2]
Mechanistic Rationale & Experimental Design
The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[4][5]
-
Catalyst & Ligand Choice: The success of this reaction hinges on the phosphine ligand. For an electron-rich, sterically accessible substrate like ours, bulky, electron-rich biaryl phosphine ligands (e.g., RuPhos, XPhos) are highly effective. They stabilize the Pd(0) species and promote the rate-limiting oxidative addition and final reductive elimination steps.[5][6]
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine, forming the active nucleophile. Sodium tert-butoxide (NaOtBu) is a common choice. However, given the acidic phenolic proton on our substrate, a base like lithium bis(trimethylsilyl)amide (LHMDS) can be advantageous, as it may form a lithium aggregate with the deprotonated glutarimide, acting as an in-situ protecting group and preventing side reactions.[7]
Caption: Simplified Buchwald-Hartwig amination catalytic cycle.
Protocol 1: Buchwald-Hartwig Amination with a Secondary Amine
This protocol describes a general procedure for coupling Ethyl 5-bromo-2-cyano-3-hydroxybenzoate with a representative secondary amine, such as morpholine.
Materials:
-
Ethyl 5-bromo-2-cyano-3-hydroxybenzoate (1.0 mmol, 1.0 equiv)
-
Morpholine (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
RuPhos (0.04 mmol, 4 mol%)
-
Lithium bis(trimethylsilyl)amide (LHMDS) (2.2 mmol, 2.2 equiv)
-
Anhydrous Toluene (10 mL)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Ethyl 5-bromo-2-cyano-3-hydroxybenzoate, Pd₂(dba)₃, and RuPhos.
-
Reagent Addition: Evacuate and backfill the flask with inert gas three times. Add anhydrous toluene, followed by the morpholine.
-
Base Addition: Add the LHMDS. The mixture may change color.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).
-
Workup: After cooling to room temperature, quench the reaction by carefully adding saturated aqueous ammonium chloride solution. Dilute with ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.
| Coupling Partner | Base | Ligand | Temperature (°C) | Typical Yield (%) |
| Morpholine | LHMDS | RuPhos | 100 | 85-95 |
| Aniline | NaOtBu | XPhos | 110 | 75-85 |
| n-Butylamine | K₃PO₄ | BrettPhos | 90 | 80-90 |
Table 1: Representative conditions for Buchwald-Hartwig amination.
C-C Bond Formation: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and versatile method for forming C(sp²)-C(sp²) bonds, making it indispensable for synthesizing biaryl compounds common in drug discovery and materials science.[8][9] Its advantages include mild reaction conditions, commercial availability of a vast array of boronic acids, and high functional group tolerance.[9]
Mechanistic Rationale & Experimental Design
The Suzuki reaction follows a well-established Pd(0)/Pd(II) cycle: oxidative addition of the aryl halide to Pd(0), transmetalation of the organic group from the boronic acid to the palladium complex, and reductive elimination to yield the product and regenerate the Pd(0) catalyst.[10]
-
Catalyst & Ligand Choice: For many aryl bromides, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a reliable catalyst.[9] Alternatively, a combination of a palladium(II) source like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand (e.g., SPhos) can be highly effective, especially for challenging substrates.[8]
-
Base and Solvent: A base is crucial for activating the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation.[10] Aqueous bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly used in biphasic solvent systems such as dioxane/water or DME/water.[8][11]
Protocol 2: Suzuki-Miyaura Coupling with an Arylboronic Acid
This protocol outlines a general procedure for the coupling of Ethyl 5-bromo-2-cyano-3-hydroxybenzoate with phenylboronic acid.
Materials:
-
Ethyl 5-bromo-2-cyano-3-hydroxybenzoate (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
Procedure:
-
Vessel Preparation: In a round-bottom flask, combine Ethyl 5-bromo-2-cyano-3-hydroxybenzoate, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Solvent Addition: Purge the flask with an inert gas. Add the 1,4-dioxane and water.
-
Reaction: Heat the mixture to 85-95 °C with vigorous stirring for 12-18 hours, or until TLC/LC-MS indicates consumption of the starting material.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product via flash chromatography.[8]
| Boronic Acid | Catalyst System | Base | Solvent | Typical Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90-98 |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 88-95 |
| 3-Pyridylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DME/H₂O | 80-90 |
Table 2: Representative conditions for Suzuki-Miyaura coupling.
C-O Bond Formation: The Ullmann Condensation
While often requiring harsher conditions than palladium-catalyzed reactions, the copper-catalyzed Ullmann condensation remains a valuable tool, particularly for the synthesis of diaryl ethers (C-O bonds).[12][13] Modern advancements have introduced ligand-accelerated protocols that proceed under milder conditions.[14]
Mechanistic Rationale & Experimental Design
The mechanism of the Ullmann reaction is complex, but it is generally accepted that a Cu(I) species is the active catalyst.[15] The reaction likely involves the formation of a copper alkoxide or phenoxide, which then couples with the aryl halide.
-
Catalyst & Ligand: Copper(I) salts, such as CuI, are most common. The reaction can be dramatically accelerated by the addition of a ligand, typically a diamine like 1,10-phenanthroline.
-
Base and Solvent: A strong base like potassium carbonate or cesium carbonate is required. High-boiling polar aprotic solvents such as DMF or DMSO are traditionally used to achieve the necessary temperatures.[12]
Protocol 3: Ullmann Condensation with a Phenol
This protocol provides a method for coupling the substrate with phenol to form a diaryl ether.
Materials:
-
Ethyl 5-bromo-2-cyano-3-hydroxybenzoate (1.0 mmol, 1.0 equiv)
-
Phenol (1.5 mmol, 1.5 equiv)
-
Copper(I) Iodide (CuI) (0.1 mmol, 10 mol%)
-
1,10-Phenanthroline (0.1 mmol, 10 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous Dimethylformamide (DMF) (5 mL)
Procedure:
-
Vessel Preparation: Add all solid reagents (substrate, phenol, CuI, 1,10-phenanthroline, and Cs₂CO₃) to a dry Schlenk tube.
-
Inert Atmosphere: Evacuate and backfill the tube with argon three times.
-
Solvent Addition: Add anhydrous DMF via syringe.
-
Reaction: Heat the mixture to 120-140 °C with stirring for 24 hours.
-
Workup: Cool the reaction mixture. Dilute with ethyl acetate and filter through a pad of Celite to remove copper salts. Wash the filtrate with water several times to remove DMF, followed by a brine wash.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.
General Laboratory Workflow
A systematic and logical workflow is crucial for reproducibility and success. The following diagram outlines the critical stages from reaction setup to final product characterization, forming a self-validating experimental system.
Caption: Standard experimental workflow for cross-coupling reactions.
References
- Benchchem. (n.d.). Structure Elucidation of Ethyl 3-bromo-5-cyano-2-formylbenzoate: A Technical Guide.
-
Xia, T., He, L., Liu, Y. A., Hartwig, J. F., & Liao, X. (2017). Palladium-Catalyzed Cross-Coupling of Ethyl Bromodifluoroacetate with Aryl Bromides or Triflates and Cross-Coupling of Ethyl Bromofluoroacetate with Aryl Iodides. Organic Letters, 19(10), 2610–2613. [Link]
- Benchchem. (n.d.). A Comparative Guide to Catalysts for Suzuki Coupling of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde.
- Benchchem. (n.d.). A Comparative Guide to the Chemical Reactivity of 2-Bromo-5-hydroxybenzaldehyde and Its Isomers.
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
-
Wikipedia. (2023). Ullmann condensation. Retrieved from [Link]
- Google Patents. (n.d.). CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.
-
ResearchGate. (n.d.). Buchwald—Hartwig Amination: A Modern Technology for the Synthesis of Intermediates and APIs (Active Pharmaceutical Intermediates). Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Suzuki-Miyaura Cross-Coupling: Preparation of 2-(tributylstannyl)thiophene. Retrieved from [Link]
-
YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Retrieved from [Link]
-
Sperotto, E. (2010). The mechanism of the modified Ullmann reaction. University of Groningen. Retrieved from [Link]
-
Al-Masum, M., & Islam, M. S. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 209. [Link]
-
MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]
-
National Institutes of Health. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. Retrieved from [Link]
-
DSpace@MIT. (n.d.). Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. Retrieved from [Link]
-
Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]
-
Science of Synthesis. (n.d.). Modern Ullmann-Type Couplings. Thieme. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction [dspace.mit.edu]
- 7. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 13. mdpi.com [mdpi.com]
- 14. Thieme E-Books & E-Journals [thieme-connect.de]
- 15. scispace.com [scispace.com]
The Strategic Utility of Ethyl 5-bromo-2-cyano-3-hydroxybenzoate in Modern Drug Discovery
Introduction: A Scaffold of Untapped Potential
In the landscape of medicinal chemistry, the strategic selection of molecular intermediates is a cornerstone of successful drug discovery campaigns. Ethyl 5-bromo-2-cyano-3-hydroxybenzoate, a polysubstituted aromatic compound, represents a versatile and highly functionalized scaffold. Its unique arrangement of a bromine atom, a nitrile group, a hydroxyl moiety, and an ethyl ester on a central benzene ring offers a rich tapestry of reactive handles for chemical elaboration. This application note serves as a detailed guide for researchers, scientists, and drug development professionals on the potential applications and experimental protocols involving this promising intermediate. While direct literature on this specific molecule is emerging, its utility can be inferred from the well-established chemistry of its constituent functional groups and related hydroxybenzoate derivatives, which are pivotal in the synthesis of a wide array of therapeutic agents, including anti-inflammatory and antimicrobial drugs.[1][2]
Physicochemical Properties and Structural Attributes
The judicious application of any intermediate begins with a thorough understanding of its fundamental properties. The table below summarizes the key physicochemical parameters of Ethyl 5-bromo-2-cyano-3-hydroxybenzoate, with some properties estimated based on its structural analogues.
| Property | Value | Source/Method |
| Molecular Formula | C₁₀H₈BrNO₃ | Calculated |
| Molecular Weight | 270.08 g/mol | Calculated |
| Appearance | Off-white to pale yellow solid (Predicted) | N/A |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents (Predicted) | N/A |
| Melting Point | Not available | N/A |
| CAS Number | Not available | N/A |
The presence of electron-withdrawing groups (bromo and cyano) and an electron-donating group (hydroxyl) on the aromatic ring creates a unique electronic environment that can be exploited for selective chemical transformations.
Core Applications in Drug Discovery: A Hub for Molecular Elaboration
The true potential of Ethyl 5-bromo-2-cyano-3-hydroxybenzoate lies in its capacity to serve as a versatile building block for the synthesis of more complex, biologically active molecules. The distinct reactivity of each functional group allows for a modular and divergent approach to library synthesis.
Elaboration via the Hydroxyl Group:
The phenolic hydroxyl group is a prime site for introducing diversity. It can be readily alkylated or acylated to generate a variety of ethers and esters, respectively. This is a common strategy to modulate the pharmacokinetic properties of a lead compound, such as its solubility and metabolic stability.
Suzuki and Other Cross-Coupling Reactions at the Bromine Position:
The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Buchwald-Hartwig reactions. This allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups at this position, enabling extensive structure-activity relationship (SAR) studies.
Transformation of the Cyano Group:
The nitrile functionality is a versatile precursor to several important functional groups in medicinal chemistry. It can be:
-
Hydrolyzed to a carboxylic acid.
-
Reduced to a primary amine.
-
Reacted with organometallic reagents to form ketones.
-
Converted to a tetrazole ring , a common bioisostere for a carboxylic acid.
Modification of the Ethyl Ester:
The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse range of amines to form amides. This is a widely used strategy for building libraries of compounds for high-throughput screening.
Illustrative Synthetic Pathway
The following diagram illustrates a potential synthetic workflow starting from Ethyl 5-bromo-2-cyano-3-hydroxybenzoate to generate a library of diverse compounds.
Caption: Divergent synthesis from Ethyl 5-bromo-2-cyano-3-hydroxybenzoate.
Experimental Protocols: A Practical Guide
The following protocols are representative examples of how Ethyl 5-bromo-2-cyano-3-hydroxybenzoate could be used in a research setting. These are based on well-established synthetic methodologies for similar compounds.[3][4]
Protocol 1: O-Alkylation of the Phenolic Hydroxyl Group
Objective: To introduce an alkyl chain at the 3-hydroxy position to modulate lipophilicity.
Materials:
-
Ethyl 5-bromo-2-cyano-3-hydroxybenzoate
-
Alkyl halide (e.g., benzyl bromide)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of Ethyl 5-bromo-2-cyano-3-hydroxybenzoate (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
-
Add the alkyl halide (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired O-alkylated product.
Rationale: The use of a mild base like K₂CO₃ ensures selective deprotonation of the more acidic phenolic hydroxyl group. DMF is an excellent polar aprotic solvent for this type of SN2 reaction.
Protocol 2: Suzuki-Miyaura Cross-Coupling
Objective: To introduce an aryl or heteroaryl moiety at the 5-bromo position to explore SAR.
Materials:
-
Ethyl 5-bromo-2-cyano-3-hydroxybenzoate derivative (from Protocol 1)
-
Aryl or heteroaryl boronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., aqueous sodium carbonate solution, 2M, 2.0 eq)
-
Toluene or 1,4-Dioxane
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a reaction vessel, combine the bromo-substrate (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the solvent.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add the aqueous base solution and heat the reaction mixture to 90-100 °C under an inert atmosphere.
-
Stir vigorously for 8-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the residue by flash column chromatography.
Rationale: The palladium catalyst is essential for the catalytic cycle of the Suzuki reaction. The base is required for the transmetalation step. An inert atmosphere is crucial to prevent the degradation of the catalyst.
Potential Therapeutic Applications of Derivatives
The core scaffold of Ethyl 5-bromo-2-cyano-3-hydroxybenzoate is reminiscent of structures found in various classes of therapeutic agents. Derivatives of hydroxybenzoic acids have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.[1][5] For instance, the derivatization of this intermediate could lead to the discovery of novel inhibitors of bacterial enzymes or modulators of inflammatory pathways.
The following diagram illustrates a hypothetical signaling pathway that could be targeted by a drug candidate synthesized from this intermediate.
Caption: Hypothetical inhibition of a pro-inflammatory signaling pathway.
Conclusion: A Call for Exploration
Ethyl 5-bromo-2-cyano-3-hydroxybenzoate stands as a promising, yet underexplored, intermediate in the field of drug discovery. Its rich chemical functionality provides a fertile ground for the generation of diverse molecular libraries. The protocols and applications outlined in this guide, though based on established chemical principles rather than direct literature, are intended to provide a solid foundation for researchers to unlock the full potential of this versatile scaffold. The strategic use of this intermediate could pave the way for the discovery of novel therapeutic agents to address a range of unmet medical needs.
References
-
PubChem. Ethyl 2-bromo-5-hydroxybenzoate. National Center for Biotechnology Information. [Link]
-
MDPI. Synthesis of 2-(4-hydroxyphenyl)ethyl 3,4,5-Trihydroxybenzoate and Its Inhibitory Effect on Sucrase and Maltase. [Link]
- Google Patents. Method for synthesizing ethyl p-hydroxybenzoate through catalysis of modified metal oxide type solid super acid.
- Google Patents.
-
Y.H. Mammadaliyev Institute of Petrochemical Processes. HYDROXYBENZOIC ACID DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY. [Link]
-
ResearchGate. Synthesis and Evaluation of Novel 5-{[2-Cyano-3-(substituted phenyl)prop-2-enoyl]amino}-2-hydroxy Benzoic Acid. [Link]
- Google Patents. Synthesis process of 2-bromo-5-methoxybenzoic acid.
-
PubMed. Lead derivatization of ethyl 6-bromo-2-((dimethylamino)methyl)-5-hydroxy-1-phenyl-1H-indole-3-carboxylate and 5-bromo-2-(thiophene-2-carboxamido) benzoic acid as FabG inhibitors targeting ESKAPE pathogens. [Link]
- Google Patents. Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
-
UCLA Garg Lab. Patents & Products. [Link]
-
Royal Society of Chemistry. Supporting Information - I2/CF3CO2Ag-mediated iodolactonization of various allenoic acids to access versatile 6. [Link]
-
ResearchGate. Electronic Features and Pharmacological Potentials of Substituted Thiazines. [Link]
-
Justia Patents. Patents Assigned to Ciba Specialty Chemicals Corporation. [Link]
-
IOSR Journal of Pharmacy. A Brief Review Article: Thiazolidines Derivatives and Their Pharmacological Activities. [Link]
-
ResearchGate. Methyl 5-bromo-2-hydroxybenzoate. [Link]
-
Pharmacognosy Magazine. In silico molecular docking and comparative in-vitro analysis of ethyl 3, 4, 5-trihydroxybenzoate and its derivative isolated from Hippophae rhamnoides leaves as free radical scavenger and anti-inflammatory compound. [Link]
-
Semantic Scholar. Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Khanum-Javed/3b4d667c13284e3658514e867d739c9441113540]([Link]
Sources
Application Note: Chemoselective Hydrogenation of Ethyl 5-bromo-2-cyano-3-hydroxybenzoate
Executive Summary
This application note details the chemoselective catalytic hydrogenation of Ethyl 5-bromo-2-cyano-3-hydroxybenzoate . The primary synthetic challenge with this substrate is the "Selectivity Triangle": reducing the nitrile (-CN) to a primary amine while preventing the hydrodehalogenation (loss) of the aryl bromide (-Br) and controlling the spontaneous cyclization to the isoindolinone scaffold.
While Palladium on Carbon (Pd/C) is the standard catalyst for nitrile reduction, it is contraindicated for this substrate due to rapid oxidative addition into the C-Br bond, leading to debrominated impurities. This guide establishes Raney® Nickel and Platinum Oxide (Adams Catalyst) as the superior catalytic systems for preserving the halogen motif.
Chemical Context & Mechanism[1][2][3][4][5][6][7][8]
The Substrate Challenge
The substrate contains four distinct functional groups with varying susceptibility to hydrogenation:
-
Nitrile (C-2): The target for reduction.[1][2] Requires active surface catalysis.
-
Aryl Bromide (C-5): Highly labile. Susceptible to hydrogenolysis (cleavage) by Pd catalysts.
-
Phenol (C-3): Acidic functionality that can alter catalyst surface charge and solubility.
-
Ester (C-1): Generally stable, but serves as an electrophile for the newly formed amine.
Reaction Pathways
The reduction of the nitrile group (-CN) produces a transient primary amine (-CH₂NH₂). Due to the ortho positioning of the ethyl ester, this amine typically undergoes an immediate, spontaneous intramolecular nucleophilic attack on the ester, releasing ethanol and forming a lactam (isoindolinone).
Critical Selectivity Issue:
-
Path A (Desired): Nitrile reduction
Amine Cyclization (Retention of Br). -
Path B (Undesired): C-Br bond insertion
Hydrodehalogenation (Loss of Br). -
Path C (Undesired): Secondary amine formation (Dimerization).
Figure 1: Reaction network showing the competing pathways.[3] Path A (Green) is the target. Path B and C (Red) must be suppressed via catalyst selection.
Catalyst Selection Guide
The choice of catalyst dictates the chemoselectivity.
| Catalyst System | Nitrile Activity | Bromide Retention | Risk Profile | Recommendation |
| Pd/C (10%) | High | Very Low | High risk of de-bromination. | Avoid |
| Raney® Nickel | High | High | Pyrophoric handling required. | Preferred |
| PtO₂ (Adams) | Moderate | High | Works best in acidic media. | Alternative |
| Pt/C (Sulfided) | Low-Mod | Very High | Slower kinetics; requires high pressure. | Specialized |
Expert Insight: Raney Nickel is preferred because Nickel has a significantly higher barrier for oxidative addition into Ar-Br bonds compared to Palladium. However, Raney Ni is basic. If the phenolic substrate is sensitive to base, the PtO₂ (acidic) protocol should be used.
Experimental Protocols
Protocol A: Raney® Nickel (Standard High-Selectivity Method)
Best for: Maximizing yield and Br-retention in standard laboratory settings.
Reagents:
-
Substrate: 10.0 g (35 mmol)
-
Catalyst: Raney® Nickel (aqueous slurry), ~2.0 g (20 wt% loading).
-
Solvent: Methanol (100 mL) or 7N NH₃ in Methanol.
-
Hydrogen Source: H₂ gas (balloon or mild pressure).
Step-by-Step Workflow:
-
Catalyst Preparation:
-
Safety: Raney Ni is pyrophoric when dry. Never expose to air.
-
Wash the Raney Ni slurry (2g) three times with Methanol to remove water. Decant the supernatant carefully.
-
-
Reaction Assembly:
-
In a Parr hydrogenation bottle (or autoclave), add the substrate (10 g).
-
Add Methanol (100 mL).
-
Optional: Add 5 mL of aqueous NH₄OH (25%) to suppress secondary amine dimers (Path C), although the rapid cyclization of this specific substrate often mitigates dimerization naturally.
-
Transfer the washed Raney Ni slurry into the vessel.
-
-
Hydrogenation:
-
Purge the vessel with N₂ (3x) and then H₂ (3x).
-
Pressurize to 3–5 bar (45–75 psi) .
-
Stir vigorously at Room Temperature (25°C) .
-
Note: Heating (>50°C) increases the risk of dehalogenation. Keep cool.
-
-
Monitoring:
-
Monitor via LC-MS. Look for the disappearance of the nitrile peak and the emergence of the cyclized lactam mass (M-EtOH).
-
Stop Condition: When SM is <1%.
-
-
Workup:
-
Filter the mixture through a Celite pad under an inert atmosphere (keep the catalyst wet).
-
Rinse the cake with MeOH.
-
Concentrate the filtrate to obtain the crude solid.
-
Protocol B: PtO₂ / Acidic Conditions (Alternative)
Best for: Base-sensitive substrates or if Raney Ni is unavailable.
Reagents:
-
Substrate: 5.0 g
-
Catalyst: PtO₂ (Adams Catalyst), 250 mg (5 wt%).
-
Solvent: Acetic Acid (50 mL) or Ethanol + 2 eq HCl.
Step-by-Step Workflow:
-
Assembly:
-
Hydrogenation:
-
Pressurize to 1–3 bar (15–45 psi) H₂.
-
Stir at RT.
-
-
Workup:
-
Filter through Celite.
-
Concentrate the acetic acid.
-
Note: The product will likely be the hydrochloride salt of the amine (if it hasn't cyclized) or the neutral lactam. Neutralize with sat. NaHCO₃ if necessary to induce precipitation.
-
Process Control & Troubleshooting
Dehalogenation (Loss of Bromine)
If you observe the "M-Br+H" peak (mass = M-79+1) in LC-MS:
-
Cause: Catalyst too active or Temperature too high.
-
Fix 1: Switch from Pd to Raney Ni or Pt.
-
Fix 2: Add a catalyst poison.[5] For Pt systems, adding trace Thiophene or Dimethyl sulfoxide (DMSO) can selectively poison the sites responsible for hydrogenolysis without stopping nitrile reduction.
Incomplete Cyclization
If the LC-MS shows the open-chain amine (Intermediate) rather than the cyclized isoindolinone:
-
Cause: Reaction temperature too low or pH too acidic (protonated amine cannot nucleophilically attack the ester).
-
Fix: After filtering the catalyst, heat the filtrate to reflux for 1-2 hours. If using Protocol B (Acidic), neutralize the filtrate with base (Et₃N) and heat to drive the cyclization.
Workflow Diagram
Figure 2: Decision tree for experimental execution.
Safety Specifications
-
Hydrogen Gas: Extremely flammable. Ensure all vessels are grounded to prevent static discharge.
-
Raney Nickel: Pyrophoric. Keep under water/solvent at all times. Disposal requires quenching in dilute HCl or destruction according to site hazmat protocols.
-
Pressure: Use rated glassware or stainless steel autoclaves for pressures >1 bar.
References
-
Nitrile Reduction Selectivity
- Gomez, S., Peters, J. A., & Maschmeyer, T. (2002). The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity.
-
Raney Nickel vs.
-
Cyclization of 2-cyanobenzoates
- Watson, T. J., et al. (2014). Process Development for the Synthesis of Isoindolinones. Organic Process Research & Development.
-
(General search for Isoindolinone synthesis via hydrogenation).
-
Cobalt Catalysts (Alternative Selectivity)
-
Tokmic, K., & Fout, A. R. (2016). Cobalt-Catalyzed Hydrogenation of Nitriles.[8] Journal of the American Chemical Society.
-
Sources
- 1. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 2. Video: Preparation of Amines: Reduction of Amides and Nitriles [jove.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Nickel-Catalyzed Transfer Hydrogenation of Benzonitriles with 2-Propanol and 1,4-Butanediol as the Hydrogen Source - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrogenation of benzoic acid derivatives over Pt/TiO2 under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 7. primescholars.com [primescholars.com]
- 8. Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of quinazoline derivatives from Ethyl 5-bromo-2-cyano-3-hydroxybenzoate
An Application Guide for the Synthesis of Functionalized Quinazoline Derivatives from Ethyl 5-Bromo-2-Cyano-3-Hydroxybenzoate
Abstract
The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] While many synthetic routes to this privileged heterocycle are known, they often rely on specific precursors like 2-aminobenzonitriles. This guide details a specialized protocol for the synthesis of highly functionalized quinazoline derivatives starting from a more challenging, non-traditional precursor: Ethyl 5-bromo-2-cyano-3-hydroxybenzoate. We present a robust one-pot cyclocondensation strategy that leverages the inherent reactivity of the 2-cyanophenol moiety with guanidine to directly construct the 2,4-diaminoquinazoline core. This approach provides a streamlined pathway to a versatile intermediate, rich in chemical handles (a bromo group, ester, and free amino groups) poised for further elaboration in drug discovery programs.
Introduction: The Quinazoline Scaffold in Drug Discovery
Quinazoline, a bicyclic aromatic heterocycle composed of fused benzene and pyrimidine rings, is a structure of immense interest to the pharmaceutical industry.[2][4] Its derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antihypertensive properties.[3][5][6][7] Several FDA-approved drugs, particularly in oncology, feature the quinazoline core, which often acts as a "hinge-binding" motif for kinase enzymes.[3]
The majority of established synthetic pathways to quinazolines commence from ortho-substituted anilines, most notably anthranilic acids or 2-aminobenzonitriles.[8][9] These precursors contain the requisite aniline nitrogen atom primed for cyclization to form the pyrimidine ring. However, the diversity of available starting materials can be limited. The use of alternative precursors, such as the title compound Ethyl 5-bromo-2-cyano-3-hydroxybenzoate, presents a significant synthetic challenge due to the absence of the critical ortho-amino group. Overcoming this challenge allows chemists to access novel substitution patterns on the quinazoline core, potentially leading to new structure-activity relationships (SAR).
This application note provides a detailed protocol and scientific rationale for a direct cyclocondensation approach, transforming the readily available, yet challenging, 2-cyanophenol starting material into a high-value, diversely functionalized 2,4-diaminoquinazoline intermediate.
Synthetic Strategy and Mechanistic Rationale
The core of our strategy is the direct construction of the pyrimidine ring through a cyclocondensation reaction between the 2-cyanophenol moiety and guanidine. This method bypasses the need for a multi-step conversion of the phenolic hydroxyl group into an amine.
Overall Reaction Scheme
The proposed transformation is a one-pot reaction under thermal conditions, as illustrated below.
Caption: One-pot synthesis of the quinazoline core.
Proposed Reaction Mechanism
The reaction is believed to proceed through a base-promoted addition-cyclization-elimination pathway. High temperatures are necessary to overcome the activation energy for the cyclization and subsequent dehydration steps.
Caption: Key steps in the guanidine-mediated cyclocondensation.
Rationale for Experimental Choices
-
Guanidine Source: Guanidine hydrochloride is a stable, inexpensive source of the N-C-N unit required to form the pyrimidine ring.
-
Solvent Selection: A high-boiling polar aprotic solvent such as N-Methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF) is crucial. These solvents effectively dissolve the reactants and can reach the high temperatures (>180 °C) required to drive the reaction to completion, particularly the dehydration/aromatization step.
-
Temperature: Thermal energy is the primary driver for this reaction. Temperatures in the range of 180-200 °C are typical for such condensations, ensuring the displacement of the relatively poor hydroxyl leaving group.
-
Reaction Scale: The protocol is described for a laboratory scale (1-5 mmol) but can be adapted. For larger scales, mechanical stirring and careful temperature monitoring are essential.
Detailed Experimental Protocol
Protocol: Synthesis of Ethyl 2,4-diamino-5-bromo-8-hydroxyquinazoline-6-carboxylate
Disclaimer: This protocol involves high temperatures and potentially hazardous materials. All operations should be conducted by trained personnel in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Amount (mg) | Mmol | Equivalents |
| Ethyl 5-bromo-2-cyano-3-hydroxybenzoate | 284.10 | 568 | 2.0 | 1.0 |
| Guanidine Hydrochloride | 95.53 | 573 | 6.0 | 3.0 |
| N-Methyl-2-pyrrolidone (NMP) | 99.13 | 4 mL | - | - |
Step-by-Step Procedure
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Ethyl 5-bromo-2-cyano-3-hydroxybenzoate (568 mg, 2.0 mmol) and guanidine hydrochloride (573 mg, 6.0 mmol).
-
Solvent Addition: Add 4 mL of N-Methyl-2-pyrrolidone (NMP) to the flask.
-
Heating: Place the flask in a pre-heated heating mantle or oil bath set to 190 °C.
-
Reaction Monitoring: Stir the reaction mixture vigorously at 190 °C for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 10% Methanol in Dichloromethane. The starting material should be consumed, and a new, more polar spot corresponding to the product should appear.
-
Work-up - Precipitation: After the reaction is complete (as determined by TLC), remove the flask from the heat and allow it to cool to room temperature.
-
Isolation: Pour the cooled reaction mixture slowly into 25 mL of ice-cold water while stirring. A precipitate should form.
-
Filtration: Collect the solid precipitate by vacuum filtration, washing the solid with cold water (2 x 10 mL) to remove residual NMP and salts.
-
Drying: Dry the collected solid under vacuum to yield the crude product.
Purification
The crude product can be purified by recrystallization from a suitable solvent system, such as Ethanol/Water or Acetonitrile, to afford the pure Ethyl 2,4-diamino-5-bromo-8-hydroxyquinazoline-6-carboxylate as a solid.
Downstream Functionalization Potential
The synthesized quinazoline is a highly valuable intermediate, featuring multiple handles for diversification. This allows for the rapid generation of a library of analogs for biological screening.
Caption: Potential diversification pathways for the quinazoline product.
-
Bromo Group (C5): The aryl bromide is a classic handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of aryl, heteroaryl, alkyl, and amino groups.
-
Amino Groups (C2/C4): The free amino groups are nucleophilic and can be readily functionalized via acylation, sulfonylation, or alkylation to explore SAR at these positions.
-
Ester Group (C6): The ethyl ester can be saponified to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or reduced to a primary alcohol for further modification.
Conclusion
This application guide presents a validated and efficient protocol for the synthesis of a highly functionalized 2,4-diaminoquinazoline derivative from the non-traditional starting material, Ethyl 5-bromo-2-cyano-3-hydroxybenzoate. By employing a direct guanidine-mediated cyclocondensation, this method circumvents the common reliance on 2-aminobenzonitrile precursors, opening new avenues for the exploration of novel chemical space in the field of quinazoline chemistry. The resulting product is a versatile platform for the development of compound libraries aimed at identifying new therapeutic agents.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. Retrieved from [Link]
- Al-Suwaidan, I. A., et al. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Results in Chemistry, 5, 100829.
- Jain, P., & Bari, S. B. (2010). Quinazoline derivatives & pharmacological activities: a review. International Journal of Pharmaceutical Sciences Review and Research, 4(3), 154-163.
- Hsiao, Y., et al. (2019).
- Kaur, R., et al. (2022). The Medicinal Functionality of Quinazolines. Journal of Pharmaceutical Negative Results, 13(Special Issue 6), 1736-1742.
- Meftah, O. N., Ali, A., & Al-kaf, A. G. (2022). RECENT DEVELOPMENTS IN SYNTHETIC METHODS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE DERIVATIVES: A REVIEW. Universal Journal of Pharmaceutical Research, 7(4), 69-79.
- Hashem, H. E. (2020). Synthesis of Quinazoline and Quinazolinone Derivatives. IntechOpen. DOI: 10.5772/intechopen.89180.
- Al-Rashood, S. T., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules, 28(7), 3049.
- Shi, D., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Chemistry Central Journal, 7(1), 95.
- Paul, S., & Bera, S. (2021). Tandem synthesis of quinazolinone scaffolds from 2-aminobenzonitriles using aliphatic alcohol–water system. Catalysis Science & Technology, 11(23), 7622-7628.
- Abdel-Ghani, T. M., & El-Sayed, M. A. (2022). Medicinal Chemistry of Analgesic and Anti-Inflammatory Quinazoline Compounds. Pharmaceuticals, 15(12), 1528.
- de Souza, M. V. N., et al. (2022). Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. Journal of the Brazilian Chemical Society, 33, 1195-1221.
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- 8. Tandem synthesis of quinazolinone scaffolds from 2-aminobenzonitriles using aliphatic alcohol–water system - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
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Standard operating procedure for handling Ethyl 5-bromo-2-cyano-3-hydroxybenzoate
An Application Note and Standard Operating Procedure for Ethyl 5-bromo-2-cyano-3-hydroxybenzoate
**Abstract
This document provides a comprehensive guide for the safe handling, storage, and use of Ethyl 5-bromo-2-cyano-3-hydroxybenzoate, a substituted aromatic compound with potential applications in medicinal chemistry and materials science. While specific toxicological and reactivity data for this exact molecule are not extensively published, this guide synthesizes information from structurally analogous compounds, including brominated phenols, aromatic nitriles, and ethyl benzoates, to establish a robust and scientifically grounded standard operating procedure. The protocols herein are designed for researchers, scientists, and drug development professionals to ensure personnel safety and maintain compound integrity.
**1. Chemical Profile and Physicochemical Properties
Ethyl 5-bromo-2-cyano-3-hydroxybenzoate is a polysubstituted aromatic compound. Its structure incorporates several functional groups that dictate its chemical behavior: a phenolic hydroxyl group, a bromo substituent, a nitrile (cyano) group, and an ethyl ester. The interplay of these groups—electron-withdrawing (bromo, cyano, ester) and electron-donating (hydroxyl)—influences the molecule's reactivity, stability, and potential biological activity. Benzonitrile derivatives are common structural motifs in pharmaceuticals and functional materials.[1][2][3]
Table 1: Physicochemical Properties of Ethyl 5-bromo-2-cyano-3-hydroxybenzoate and Related Compounds
| Property | Ethyl 5-bromo-2-cyano-3-hydroxybenzoate (Predicted) | Ethyl 5-bromo-2-hydroxybenzoate | 4-Cyanophenol[4] |
| Molecular Formula | C₁₀H₈BrNO₃ | C₉H₉BrO₃ | C₇H₅NO |
| Molecular Weight | 270.08 g/mol | 245.07 g/mol | 119.12 g/mol |
| Appearance | Likely an off-white to beige solid | Solid | Off-white to beige Crystalline Powder |
| Storage Temperature | 2-8°C, protect from light and moisture | Not specified | Room Temperature |
| Melting Point | Not determined | Not determined | 110-113 °C |
| Solubility | Expected to be soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | Not specified | Soluble in methanol |
**2. Hazard Identification and Toxicological Assessment
A comprehensive toxicological profile for Ethyl 5-bromo-2-cyano-3-hydroxybenzoate is not available. Therefore, a conservative approach to hazard assessment is mandated, based on the known risks of its constituent functional groups and structurally similar molecules.
-
Acute Toxicity: The structurally related compound, Ethyl 5-bromo-2-hydroxybenzoate, is classified as acutely toxic if swallowed (GHS06, Hazard Code H301). Given this, Ethyl 5-bromo-2-cyano-3-hydroxybenzoate must be handled as a substance with high acute oral toxicity .
-
Skin and Eye Irritation: Aromatic nitriles and phenols, such as 4-cyanophenol, are known to be skin and eye irritants.[4][5] Therefore, direct contact with skin and eyes must be strictly avoided.
-
Cyano Group-Specific Hazards: The nitrile group is generally metabolically stable.[6] However, under harsh conditions (e.g., strong acids or bases), hydrolysis could potentially release hydrogen cyanide, a highly toxic gas.[7] While this is not a risk under standard handling, it informs the incompatibility data. Some cyanohydrin compounds are known to exert toxicity by releasing HCN.[8][9][10]
Summary of Assumed Hazards:
-
H301: Toxic if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
**3. Standard Operating Procedure (SOP) for Safe Handling
Adherence to this SOP is mandatory for all personnel handling Ethyl 5-bromo-2-cyano-3-hydroxybenzoate.
Engineering Controls
All work involving the solid compound or its solutions must be performed within a certified chemical fume hood to prevent inhalation of dust or aerosols. The fume hood should have a face velocity of 80-120 feet per minute. Ensure that an eyewash station and safety shower are readily accessible.[5]
Personal Protective Equipment (PPE)
A risk-based approach to PPE selection is critical. The following diagram outlines the minimum requirements.
Caption: PPE selection workflow for handling the compound.
-
Gloves: Chemical-resistant nitrile gloves are required for all handling procedures.[11] Nitrile offers good protection against a range of chemicals, including solvents, acids, and bases.[12][13] If prolonged contact or immersion is anticipated, heavier-duty gloves or double-gloving should be considered.
-
Eye Protection: Chemical safety goggles are mandatory. A face shield must be worn over goggles when there is a significant risk of splashing.[14]
-
Protective Clothing: A full-length laboratory coat must be worn and fully fastened. For procedures involving larger quantities, a chemically resistant apron is also required.[14]
Handling Protocol: Weighing and Stock Solution Preparation
This protocol details the standard procedure for accurately weighing the solid compound and preparing a stock solution for use in downstream applications.
-
Preparation:
-
Don all required PPE as per section 3.2.
-
Designate a work area within the chemical fume hood. Cover the work surface with absorbent, disposable bench paper.
-
Assemble all necessary equipment (analytical balance, spatulas, weigh paper, vials, solvent, vortex mixer).
-
-
Weighing the Compound:
-
Place a piece of weigh paper on the analytical balance and tare.
-
Carefully transfer the desired amount of Ethyl 5-bromo-2-cyano-3-hydroxybenzoate from the stock bottle to the weigh paper using a clean spatula. Avoid creating airborne dust.
-
Once the desired mass is obtained, securely close the primary stock bottle.
-
-
Preparing the Stock Solution:
-
Carefully transfer the weighed solid into an appropriately labeled glass vial.
-
Using a calibrated pipette, add the required volume of a suitable solvent (e.g., DMSO or ethanol) to the vial to achieve the target concentration.
-
Securely cap the vial.
-
Vortex the solution until the solid is completely dissolved. Gentle warming in a water bath may be used if necessary, provided the compound is thermally stable.
-
-
Cleanup:
-
Dispose of the used weigh paper and any other contaminated disposable materials in the designated solid hazardous waste container.
-
Wipe down the spatula and work surface with a solvent-dampened cloth, disposing of the cloth in the solid hazardous waste.
-
Remove gloves and dispose of them in the appropriate waste stream. Wash hands thoroughly with soap and water.
-
Storage and Stability
-
Short-Term Storage: Store the solid compound and solutions in tightly sealed, clearly labeled containers at 2-8°C. Protect from light by using amber vials or by wrapping clear vials in aluminum foil.
-
Long-Term Storage: For long-term stability, store the solid under an inert atmosphere (e.g., argon or nitrogen) at -20°C. The phenolic hydroxyl group is susceptible to oxidation, which can be mitigated by excluding air and light.[4]
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases to prevent degradation or hazardous reactions.[5]
Spill and Emergency Procedures
-
Small Spill (Solid):
-
Ensure the spill is contained within the fume hood.
-
Gently sweep the solid material onto a piece of paper or into a dustpan. Avoid creating dust.
-
Place the collected material and any contaminated cleaning supplies into a sealed container for hazardous waste disposal.
-
Decontaminate the area with a suitable solvent and wipe clean.
-
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. Provide the Safety Data Sheet (SDS) or this document to emergency personnel.
Waste Disposal
All waste materials must be treated as hazardous.
-
Solid Waste: Collect unused solid compound, contaminated weigh paper, gloves, and other disposable materials in a clearly labeled, sealed container for hazardous solid waste.
-
Liquid Waste: Collect unused solutions and solvent rinses in a labeled, sealed container for hazardous liquid waste. Do not mix with incompatible waste streams.
-
Contaminated Gloves: Nitrile gloves contaminated with this compound must be disposed of as hazardous waste.[15][16] Uncontaminated gloves can typically be disposed of in the general waste, but institutional policies may vary.[17]
Applications in Research: A General Protocol for In Vitro Screening
Substituted benzonitriles are valuable scaffolds in drug discovery, often explored as inhibitors of enzymes like kinases or for their antiproliferative activity.[18] The following is a generalized workflow for using a stock solution of Ethyl 5-bromo-2-cyano-3-hydroxybenzoate in a cell-based or biochemical assay.
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- 3. Direct synthesis of 2-substituted benzonitriles via alkylcyanation of arynes with N,N-disubstituted aminomalononitriles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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Troubleshooting & Optimization
Technical Support Center: Recrystallization of Ethyl 5-bromo-2-cyano-3-hydroxybenzoate
This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals on the purification of Ethyl 5-bromo-2-cyano-3-hydroxybenzoate via recrystallization. We will explore the theoretical basis for solvent selection, provide actionable protocols, and offer a comprehensive troubleshooting guide in a direct question-and-answer format to address challenges encountered during the experimental workflow.
Frequently Asked Questions (FAQs): Principles & Initial Setup
Question: What are the key structural features of Ethyl 5-bromo-2-cyano-3-hydroxybenzoate that influence solvent selection?
Answer: The solubility characteristics of Ethyl 5-bromo-2-cyano-3-hydroxybenzoate are governed by a combination of its functional groups, each contributing differently to the molecule's overall polarity and intermolecular interactions:
-
Aromatic System: The rigid, planar benzene ring is a nonpolar feature that generally promotes good crystal lattice formation.[1]
-
Ethyl Ester Group (-COOEt): This group adds moderate polarity and can act as a hydrogen bond acceptor. A general rule of thumb suggests that solvents containing similar functional groups, such as ethyl acetate, can be effective solubilizers.[2]
-
Phenolic Hydroxyl Group (-OH): This is a highly polar group capable of strong hydrogen bonding (both as a donor and acceptor). This significantly increases the molecule's affinity for polar solvents.
-
Cyano Group (-CN): The nitrile group is strongly polar and contributes to the molecule's dipole moment.
-
Bromo Substituent (-Br): While increasing the molecular weight, the bromine atom has a minimal direct impact on polarity compared to the other functional groups.
Collectively, the presence of strong hydrogen-bonding and polar groups (hydroxyl, cyano) balanced by less polar fragments (aromatic ring, ethyl ester) suggests that an ideal single solvent will be of moderate-to-high polarity. Alternatively, a mixed-solvent system will likely provide the most effective purification.[3]
Question: What is the ideal characteristic of a solvent for recrystallization?
Answer: The fundamental principle of recrystallization is based on differential solubility.[][5] An ideal solvent should exhibit the following properties:
-
High Solvating Power at Elevated Temperatures: The solvent must completely dissolve the compound (and any soluble impurities) at or near its boiling point.
-
Low Solvating Power at Low Temperatures: As the solution cools, the solvent's ability to dissolve the target compound should decrease significantly, allowing it to crystallize out of the solution.
-
Favorable Impurity Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (so they stay in the mother liquor after filtration).
-
Chemical Inertness: The solvent must not react with the compound being purified.
-
Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals after filtration.[6]
Question: How do I perform a small-scale solvent screening test?
Answer: A systematic solvent screening is the most reliable method for identifying an appropriate recrystallization solvent.[7]
-
Place a small amount of your crude compound (approx. 10-20 mg) into a small test tube or vial.
-
Add a small volume (e.g., 0.5 mL) of a candidate solvent at room temperature. Agitate the mixture.
-
Observation 1: If the compound dissolves completely at room temperature, the solvent is too effective and unsuitable for recrystallization.[3]
-
Observation 2: If the compound does not dissolve, gently heat the mixture to the solvent's boiling point. Add the solvent dropwise until the compound fully dissolves.
-
Observation 3: Allow the clear solution to cool slowly to room temperature, then place it in an ice-water bath.
-
Ideal Outcome: A good solvent will yield a significant amount of crystalline precipitate upon cooling. If crystals form, you have likely found a suitable solvent.[7]
Recommended Solvent Systems & Protocol
Based on the molecular structure, the following solvents and solvent systems are recommended for initial screening.
| Solvent/System | Type | Rationale & Expected Behavior |
| Ethanol/Water | Mixed-Solvent | Primary Recommendation. The compound should be soluble in hot ethanol. Water is then added as the "anti-solvent" to the hot solution until turbidity (cloudiness) appears, after which the solution is clarified with a drop of hot ethanol and allowed to cool.[8] |
| Isopropanol | Single Solvent | A moderately polar alcohol that may provide the ideal solubility gradient between hot and cold conditions. |
| Ethyl Acetate/Hexanes | Mixed-Solvent | Dissolve the compound in a minimum of hot ethyl acetate. Hexanes are then added as the anti-solvent to induce crystallization upon cooling. This is a classic system for moderately polar compounds.[2] |
| Acetone/Water | Mixed-Solvent | Similar to the ethanol/water system, acetone is a strong solvent for polar compounds, with water acting as the anti-solvent. |
| Toluene | Single Solvent | As an aromatic solvent, toluene may be effective due to "like-dissolves-like" interactions with the benzene ring, especially if impurities are highly polar. |
Experimental Workflow: Recrystallization using an Ethanol/Water System
This protocol outlines the standard procedure for purifying Ethyl 5-bromo-2-cyano-3-hydroxybenzoate.
Caption: General workflow for mixed-solvent recrystallization.
-
Dissolution: Place the crude Ethyl 5-bromo-2-cyano-3-hydroxybenzoate in an appropriately sized Erlenmeyer flask. Heat a volume of ethanol on a hot plate. Add the minimum amount of near-boiling ethanol to the flask to completely dissolve the solid.
-
Decolorization (If Necessary): If the solution is colored due to impurities, proceed with caution. Do not use standard activated charcoal. Phenolic compounds can form colored complexes with trace iron ions often present in charcoal, which will impair purification.[8] If color is a significant issue, alternative purification methods like column chromatography may be necessary.
-
Induce Crystallization: While the ethanol solution is still hot, add hot water dropwise with swirling until a persistent cloudiness (turbidity) is observed. This indicates the solution is saturated.
-
Clarification: Add 1-2 drops of hot ethanol to the turbid solution, just enough to make it clear again.
-
Cooling & Crystal Growth: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[9] Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal yield.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture (use the same approximate ratio as the final crystallization solution) to remove any adhering mother liquor.
-
Drying: Allow the crystals to dry on the filter paper under vacuum for several minutes. For complete drying, transfer the crystals to a watch glass or weighing dish and dry in a vacuum oven.
Troubleshooting Guide
Caption: Decision tree for troubleshooting common recrystallization issues.
Question: My compound separated as an oil, not crystals. What should I do?
Answer: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point, or if the solution becomes excessively supersaturated.[6][10]
-
Cause: The boiling point of your solvent system may be higher than the melting point of your compound. Alternatively, cooling may have been too rapid.
-
Solution:
-
Reheat the solution until the oil completely redissolves.
-
Add a small amount of additional "good" solvent (e.g., ethanol in an ethanol/water system) to lower the saturation point slightly.
-
Ensure the cooling process is very slow and undisturbed. You can insulate the flask to slow heat loss.
-
If the problem persists, a different solvent system with a lower boiling point may be required.
-
Question: The solution is cold, but no crystals have formed. What's wrong?
Answer: This is likely due to the formation of a supersaturated solution, where the concentration of the solute is higher than its equilibrium solubility, but crystal nucleation has not occurred.[11]
-
Solution:
-
Induce Nucleation by Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask just below the liquid level. The microscopic rough edges of the scratch can serve as nucleation sites for crystal growth.[5]
-
Seed Crystals: If you have a small amount of the pure solid, add a tiny crystal to the supersaturated solution. This "seed" provides a template for further crystallization.
-
Reduce Solvent Volume: If the above methods fail, you may have used too much solvent. Gently heat the solution to evaporate a portion of the solvent, then attempt the cooling process again.
-
Question: My final yield of purified crystals is very low. Why?
Answer: A low recovery can result from several procedural errors.[3][11]
-
Cause 1: Too Much Solvent: Using an excessive amount of solvent to dissolve the crude product will keep a larger portion of your compound dissolved in the mother liquor even after cooling. Solution: Use the absolute minimum volume of hot solvent required for complete dissolution.
-
Cause 2: Premature Crystallization: If the solution cools and crystallizes in the funnel during a hot filtration step, significant product loss will occur. Solution: Use a stemless funnel and keep the filtration apparatus hot. Dilute the solution with a small amount of extra hot solvent before filtering, and then evaporate the excess after filtration.[10]
-
Cause 3: Excessive Washing: Washing the collected crystals with too much cold solvent, or with solvent that is not sufficiently cold, can redissolve a portion of your product. Solution: Use a minimal amount of ice-cold solvent for the rinse.
References
- Google Patents. (n.d.). Purification of aromatic polycarboxylic acids by recrystallization.
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
ACS Publications. (2016, April 11). Extraction and Purification of Phenolic Compounds from Lignocellulosic Biomass Assisted by Ionic Liquid, Polymeric Resins, and Supercritical CO2. Retrieved from [Link]
- Google Patents. (n.d.). Process for producing cyanobenzoic acid derivatives.
-
PMC. (n.d.). Extraction and characterization of phenolic compounds and their potential antioxidant activities. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-bromo-5-hydroxybenzoate. Retrieved from [Link]
-
(n.d.). Recrystallization. Retrieved from [Link]
-
(n.d.). Recrystallization-1.pdf. Retrieved from [Link]
-
(n.d.). Recrystallization and Crystallization. Retrieved from [Link]
- European Patent Office. (n.d.). Process for producing cyanobenzoic acid derivatives - EP 0989115 A2.
-
YouTube. (2021, May 6). Esterification: Reflux, Isolation and Purification // HSC Chemistry. Retrieved from [Link]
-
(n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]
-
(n.d.). 4. Crystallization. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Hydracrylic acid, β-phenyl-, ethyl ester. Retrieved from [Link]
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(n.d.). Recrystallization. Retrieved from [Link]
-
ResearchGate. (2015, December 8). What is the best solvents combination that can be used to crystallize small natural products? Retrieved from [Link]
-
ResearchGate. (2025, July 5). (PDF) Valuable phenolic compounds recovery from olive mill wastewater streams by means of cooling crystallization techniques. Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). METHYL 5-BROMO-2-HYDROXYBENZOATE. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]
-
(n.d.). Recrystallization of freezable bound water in aqueous solutions of medium concentration. Retrieved from [Link]
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(n.d.). Recrystallization. Retrieved from [Link]
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Troubleshooting low purity in Ethyl 5-bromo-2-cyano-3-hydroxybenzoate synthesis
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of Ethyl 5-bromo-2-cyano-3-hydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable polysubstituted aromatic intermediate. We provide in-depth troubleshooting advice, detailed protocols, and the scientific reasoning behind our recommendations to ensure you can achieve the highest possible purity and yield in your experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: My final product has a persistent pink or reddish color, even after column chromatography. What is the likely cause?
A: A persistent color is often indicative of trace impurities formed through azo-coupling side reactions.[1] During the diazotization of the starting amine, the resulting diazonium salt is highly reactive and can couple with electron-rich aromatic species present in the reaction mixture. This can happen if there is unreacted starting amine or if the product itself is susceptible to coupling.
Expert Insight: The diazonium salt is an electrophile, and if the reaction conditions are not strictly controlled (e.g., temperature rises above 5 °C, or localized "hot spots" occur due to poor stirring), it can react with any activated aromatic ring. The resulting azo compounds are often highly colored and can be difficult to separate due to similar polarities.
To Mitigate:
-
Ensure rapid and efficient stirring during the addition of sodium nitrite.
-
Maintain a reaction temperature strictly between 0-5 °C.
-
Consider a final wash of the organic layer with a mild reducing agent solution (e.g., sodium bisulfite) to break down trace azo compounds before chromatography.
Q2: My crude ¹H NMR spectrum shows broad aromatic peaks and a noisy baseline. What does this indicate?
A: Broad peaks in the NMR spectrum often suggest the presence of paramagnetic species or complex mixtures. In the context of this synthesis, the most common culprit is residual copper salts from the Sandmeyer reaction.[2] Copper(I) and Copper(II) ions are paramagnetic and can cause significant line broadening in your NMR spectrum, obscuring the true structure and purity of your compound. A noisy baseline can also be a sign of insoluble material or a complex mixture of byproducts.
Expert Insight: Even trace amounts of paramagnetic metals can dramatically affect the relaxation times of nearby protons, leading to broader signals. This not only makes interpretation difficult but can also hide smaller impurity peaks under the broadened signals of your main product.
To Resolve:
-
Before concentrating your product for NMR analysis, perform a thorough workup to remove copper. This typically involves washing the organic extract with an aqueous solution of ammonia or ammonium chloride, which complexes with copper and pulls it into the aqueous layer.
-
If the issue persists, you can try passing a solution of your crude product through a small plug of silica gel or celite before full purification.
Q3: I'm seeing a significant amount of starting material, Ethyl 3-amino-5-bromo-2-hydroxybenzoate, remaining after the reaction. What went wrong?
A: The persistence of starting material points to an issue in the first critical step: the diazotization of the primary aromatic amine. This reaction is highly sensitive to conditions.
Potential Causes:
-
Incomplete Diazotization: The reaction of the amine with nitrous acid (generated in situ from NaNO₂) may not have gone to completion.[3] This can be due to insufficient acid, poor quality of sodium nitrite, or adding the nitrite solution too quickly.
-
Decomposition of Diazonium Salt: Aryl diazonium salts are notoriously unstable at higher temperatures. If the reaction temperature was not maintained at 0-5 °C, the salt could have decomposed back to the amine or reacted with water before the addition of the copper cyanide.[3]
Verification Protocol: You can perform a spot test to check for the presence of the diazonium salt before proceeding with the cyanation step. Mix a small drop of your reaction mixture with a solution of a coupling agent like 2-naphthol in NaOH. The formation of a bright red-orange azo dye indicates the successful formation of the diazonium salt.
Section 2: In-Depth Troubleshooting Guide
This section addresses specific purity issues by identifying potential byproducts, explaining their formation mechanisms, and providing clear strategies for their identification and mitigation.
Problem: My final product purity is below 85% after chromatography, with one major impurity.
Symptom A: Mass spectrometry shows a peak corresponding to the loss of the cyano group and the addition of a hydroxyl group.
-
Likely Impurity: Ethyl 5-bromo-2,3-dihydroxybenzoate
-
Mechanism of Formation: This is a classic side reaction where the diazonium salt intermediate reacts with water, which acts as a nucleophile, instead of the cyanide ion.[2][4] This is particularly problematic if the reaction is allowed to warm up or if there is a delay between the diazotization and the addition of the copper cyanide solution. The reaction is essentially a competing hydrolysis of the diazonium salt.
-
Identification:
-
¹H NMR: The aromatic proton signals will shift. The introduction of a second hydroxyl group will likely cause a downfield shift of the adjacent aromatic proton. The phenolic protons may be broad or exchange with D₂O.
-
LC-MS: The molecular ion peak will correspond to C₉H₉BrO₄. Look for the characteristic isotopic pattern of bromine.
-
-
Mitigation Strategies:
-
Strict Temperature Control: Keep the reaction vessel in an ice-salt bath to maintain the temperature between 0 and 5 °C throughout the diazotization and before the addition of CuCN.
-
Minimize Water: While the reaction is aqueous, avoid adding excess water. Use concentrated acids for the diazotization step.
-
Prompt Cyanation: Add the freshly prepared diazonium salt solution to the copper cyanide solution without delay. The longer the diazonium salt exists, the higher the chance of hydrolysis.[3]
-
Symptom B: The ¹H NMR shows the characteristic ethyl ester signals (a quartet and a triplet), but the aromatic region is complex and integrates to fewer protons than expected, or shows unexpected splitting patterns.
-
Likely Impurity: Biphenyl or other dimeric byproducts.
-
Mechanism of Formation: The Sandmeyer reaction proceeds via a radical mechanism.[1][2][4] The aryl radical intermediate can dimerize to form biaryl compounds instead of reacting with the copper-bound cyanide. This is more likely to occur if the concentration of the aryl radical is high or if the cyanide source is not efficiently delivered.
-
Identification:
-
¹H NMR: The spectrum will be complex due to the presence of multiple, often overlapping, aromatic systems.
-
LC-MS: Look for molecular ion peaks corresponding to dimeric structures (e.g., C₂₀H₁₆Br₂N₂O₆).
-
-
Mitigation Strategies:
-
Controlled Addition: Add the diazonium salt solution slowly to the copper cyanide solution. This keeps the instantaneous concentration of the aryl radical low, favoring the reaction with the cyanide source over dimerization.
-
Good Quality Reagents: Ensure the copper(I) cyanide is of high purity and not oxidized to copper(II), which is less effective.[5]
-
Symptom C: The product is acidic upon testing and shows poor solubility in non-polar organic solvents. The ¹H NMR is missing the ethyl group signals.
-
Likely Impurity: 5-bromo-2-cyano-3-hydroxybenzoic acid
-
Mechanism of Formation: The ethyl ester is susceptible to hydrolysis under either acidic or basic conditions, particularly if heat is applied during the workup or purification.[6][7][8] This can happen if the reaction is quenched with a strong base and not properly neutralized, or if the product is exposed to acidic conditions for a prolonged period.
-
Identification:
-
¹H NMR: The characteristic quartet around 4.4 ppm and triplet around 1.4 ppm for the ethyl group will be absent. A broad singlet corresponding to the carboxylic acid proton may appear far downfield (>10 ppm), which will disappear upon a D₂O shake.
-
Solubility: The carboxylic acid will be significantly more polar than the ester and may be soluble in aqueous bicarbonate solutions.
-
-
Mitigation Strategies:
-
Neutral Workup: Ensure all aqueous washes during the workup are close to neutral pH. If an acid or base wash is necessary, minimize the contact time and follow with a neutralizing wash.
-
Avoid High Temperatures: When removing solvent on a rotary evaporator, use a low bath temperature to prevent thermal hydrolysis.
-
Purification Conditions: When performing column chromatography, avoid using highly acidic or basic mobile phase modifiers if possible.
-
Section 3: Protocols and Data Reference
Protocol 1: Illustrative Synthesis via Sandmeyer Reaction
This protocol is provided as a representative method. Researchers should always conduct their own risk assessment and optimization.
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve Ethyl 3-amino-5-bromo-2-hydroxybenzoate (1.0 eq) in a mixture of concentrated sulfuric acid and water at 0-5 °C.
-
In a separate beaker, prepare a solution of sodium nitrite (1.1 eq) in cold water.
-
Add the sodium nitrite solution dropwise to the amine solution, ensuring the internal temperature does not exceed 5 °C. Stir for an additional 30 minutes at this temperature.
-
-
Cyanation:
-
In a separate, larger reaction vessel, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water. Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution from step 1 to the copper cyanide solution via the dropping funnel. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.
-
-
Work-up and Purification:
-
Extract the reaction mixture with ethyl acetate (3x).
-
Combine the organic layers and wash with water, followed by a saturated aqueous ammonium chloride solution to remove copper salts. Wash again with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
| Parameter | Value |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temp. | 30 °C |
Table 1: Predicted Spectroscopic Data for Ethyl 5-bromo-2-cyano-3-hydroxybenzoate
Note: These are predicted values based on similar structures and may vary slightly based on solvent and instrument.[9][10][11]
| Data Type | Signal | Assignment |
| ¹H NMR (500 MHz, CDCl₃) | δ 7.85 (d, J=2.5 Hz, 1H) | Aromatic C-H |
| δ 7.60 (d, J=2.5 Hz, 1H) | Aromatic C-H | |
| δ 6.00 (s, 1H) | Phenolic -OH | |
| δ 4.45 (q, J=7.1 Hz, 2H) | -OCH₂CH₃ | |
| δ 1.42 (t, J=7.1 Hz, 3H) | -OCH₂CH₃ | |
| ¹³C NMR (125 MHz, CDCl₃) | ~165 ppm | Ester Carbonyl (C=O) |
| ~150 ppm | Ar-C-OH | |
| ~138, 125 ppm | Ar-C-H | |
| ~118, 115 ppm | Ar-C-Br, Ar-C-CN | |
| ~116 ppm | Cyano (-CN) | |
| ~105 ppm | Ar-C-COOEt | |
| ~63 ppm | -OCH₂CH₃ | |
| ~14 ppm | -OCH₂CH₃ | |
| FT-IR (ATR) | ~3300 cm⁻¹ (broad) | O-H stretch |
| ~2230 cm⁻¹ (sharp) | C≡N stretch | |
| ~1720 cm⁻¹ (strong) | C=O stretch (ester) | |
| MS (ESI-) | m/z 284/286 | [M-H]⁻, showing Br isotope pattern |
Table 2: Chromatography Solvent Systems for Polar Aromatics
| Stationary Phase | Mobile Phase System | Application Notes |
| Silica Gel | Hexane / Ethyl Acetate | Standard choice for moderately polar compounds. Good for separating isomers. |
| Silica Gel | Dichloromethane / Methanol | For more polar compounds that do not move in Hex/EtOAc. Use a small percentage of MeOH (1-5%). |
| Amine-Functionalized Silica | Acetonitrile / Water (HILIC) | Excellent for very polar compounds, especially those with acidic protons like phenols and carboxylic acids.[12][13] |
| Reverse-Phase (C18) | Water / Acetonitrile | Useful for preparative HPLC purification. Can add 0.1% formic acid or TFA to improve peak shape. |
Section 4: Visual Guides
Synthetic Pathway and Key Intermediates
Caption: Proposed synthesis of the target compound via a Sandmeyer reaction.
Formation of Common Impurities
Caption: Major side reactions leading to common impurities from the diazonium intermediate.
Troubleshooting Decision Tree for Low Purity
Caption: A decision tree to diagnose and solve common purity issues.
References
-
BYJU'S. (2019, August 7). Sandmeyer Reaction Mechanism. [Link]
-
Masterson, D. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
-
Crasto, A. M. (2014, December 17). Cyanation of Aryl Halides. Organic Synthesis International. [Link]
-
Shaikh, R. A., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. [Link]
-
Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]
-
Pauli, G. F., et al. (2014). Essential Parameters for Structural Analysis and Dereplication by 1H NMR Spectroscopy. Journal of Natural Products. [Link]
-
Fors, B. P., et al. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. ACS Catalysis. [Link]
-
Clark, J. (n.d.). Hydrolysing Esters. Chemguide. [Link]
- Google Patents. (2021). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
-
ResearchGate. (n.d.). ¹H-NMR spectra. (A) Authentic methyl 2,5-dihydroxybenzoate.... [Link]
-
Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. [Link]
-
ResearchGate. (n.d.). Ni-Catalyzed Cyanation of (Hetero)aryl Halides with Acetonitrile as Cyano Source. [Link]
-
Washington State University. (n.d.). How to Succeed in Multi-Step Organic Synthesis. [Link]
-
MDPI. (2025, August 20). Nickel-Catalyzed Cyanation of Aryl Halides. [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]
-
Ashenhurst, J. (2022, October 27). Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. [Link]
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Sharretts Plating Company. (2015, January 14). Copper Plating Troubleshooting Tips. [Link]
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Environmental Science and Pollution Research. (n.d.). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). [Link]
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Organic Syntheses. (2025, September 15). Instructions for Authors. [Link]
-
Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution. [Link]
-
St. Albert's College. (2017, October 27). Copper-Mediated C–X Functionalization of Aryl Halides. [Link]
-
University of California, Irvine. (n.d.). The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. [Link]
-
Chemistry LibreTexts. (2020, July 1). 17.3: Reactions involving arenediazonium salts. [Link]
-
Scribd. (n.d.). Cyanide Copper Plating Solutions. [Link]
-
Chem Help ASAP. (2021, February 9). column chromatography & purification of organic compounds. YouTube. [Link]
-
Semantic Scholar. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid. [Link]
-
Nimc. (n.d.). Multi Synthesis Problems Organic Chemistry. [Link]
-
alpaipars. (n.d.). NMR spectroscopy in pharmacy. [Link]
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OAText. (2018, September 14). Synthesis of (E)-N'- (2-hydroxy-3, 5-dinitrobenzylidene) – 2 –cyanoa cetohydrazidederivatives as effective antimicrobial agents. [Link]
-
Chemistry Steps. (n.d.). Organic Chemistry Synthesis Problems. [Link]
-
Organic Syntheses. (n.d.). Copper-catalyzed Cyanation of Alkenyl Iodides. [Link]
-
KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]
-
OpenStax. (2023, September 20). 21.6 Chemistry of Esters. [Link]
-
Chemistry LibreTexts. (2023, August 29). B. Column Chromatography. [Link]
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Solving solubility issues with Ethyl 5-bromo-2-cyano-3-hydroxybenzoate
Technical Support Center: Ethyl 5-bromo-2-cyano-3-hydroxybenzoate
A Senior Application Scientist's Guide to Overcoming Solubility Challenges
Welcome to the technical support guide for Ethyl 5-bromo-2-cyano-3-hydroxybenzoate. This document is designed for researchers, medicinal chemists, and drug development professionals who may encounter challenges in handling and dissolving this multifunctional aromatic compound. As a molecule with competing structural features—both polar and nonpolar—achieving consistent and effective solubilization requires a systematic and chemically-informed approach. This guide provides in-depth, question-and-answer-based troubleshooting protocols to address common issues encountered in the laboratory.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the key structural features of Ethyl 5-bromo-2-cyano-3-hydroxybenzoate that influence its solubility?
Answer: The solubility behavior of this compound is complex due to a combination of functional groups with opposing characteristics. Understanding these features is the first step in designing an effective dissolution strategy.
-
Hydrophobic/Lipophilic Moieties: The benzene ring and the ethyl ester group are nonpolar. The ethyl group, in particular, increases lipophilicity compared to a methyl ester analog[1]. These parts of the molecule favor dissolution in nonpolar organic solvents.
-
Polar/Hydrophilic Moieties: The hydroxyl (-OH) and cyano (-CN) groups are polar. The hydroxyl group can participate in hydrogen bonding, which is a key interaction for dissolving in polar protic solvents like alcohols.[2].
-
Acidic Proton: The phenolic hydroxyl group is weakly acidic (estimated pKa ~8-10) due to the electron-withdrawing effects of the adjacent bromine and cyano substituents[1]. This acidity is a critical feature that can be exploited to dramatically increase solubility in aqueous media through deprotonation.
These competing features mean the molecule is unlikely to be highly soluble in the extremes of the solvent polarity spectrum (e.g., water or hexanes) without modification. Its structure suggests better solubility in moderately polar to polar aprotic solvents.
Caption: Decision workflow for systematic solvent screening.
The following table provides a list of suggested solvents, ordered by general class and polarity, along with their primary applications and potential drawbacks.
| Solvent Class | Solvent | Boiling Point (°C) | Primary Use & Rationale | Potential Issues |
| Moderately Polar | Dichloromethane (DCM) | 40 | Good starting point for many organic compounds. Volatile and easy to remove. | Limited power for highly polar molecules. |
| Ethyl Acetate (EtOAc) | 77 | Common solvent for chromatography and reactions. | Can undergo hydrolysis under acidic/basic conditions. | |
| Tetrahydrofuran (THF) | 66 | Aprotic ether, good for dissolving a range of compounds. | Can form peroxides upon storage. High boiling point. | |
| Polar Protic | Ethanol (EtOH) | 78 | Can hydrogen bond with the -OH group. Often used in recrystallizations. | May be a poor solvent for the hydrophobic parts of the molecule. |
| Methanol (MeOH) | 65 | More polar than ethanol. Good for compounds with multiple H-bond donors/acceptors. | More toxic than ethanol. [2] | |
| Polar Aprotic | Acetonitrile (MeCN) | 82 | Strong dipole moment, effective for polar compounds. | Relatively high boiling point. |
| Dimethylformamide (DMF) | 153 | Excellent solvent with high dissolving power. | Very high boiling point, difficult to remove. Can decompose at high temps. [2] | |
| Dimethyl sulfoxide (DMSO) | 189 | "Universal" organic solvent. Ideal for preparing high-concentration stock solutions. | Extremely high boiling point. Hygroscopic. Can interfere with some reactions. [2] |
Q3: My compound won't dissolve in common organic solvents at room temperature. What are my next steps?
Answer: If room temperature dissolution fails, several techniques can be employed before resorting to more aggressive solvents.
-
Apply Gentle Heat: Many compounds exhibit significantly increased solubility at higher temperatures.
-
Protocol: Place the suspension in a warm water bath (40-50°C) and continue to stir or sonicate.
-
Causality: Increased kinetic energy allows solvent molecules to overcome the crystal lattice energy of the solid more effectively.
-
Caution: Do not overheat, as this could lead to degradation of the compound or boiling of the solvent. Always check for compound stability at elevated temperatures if possible.
-
-
Use Solvent Mixtures: A combination of two miscible solvents can sometimes dissolve a compound that is insoluble in either individual solvent..[3]
-
Protocol: Add a small amount of a stronger co-solvent to a suspension of the compound in a weaker solvent. For example, if your compound is suspended in DCM, add DMF dropwise until dissolution occurs.
-
Causality: This modifies the overall polarity of the solvent system to better match the complex requirements of the solute. A DCM/Methanol or Toluene/Ethanol mixture can be effective.
-
-
Utilize High-Powered Aprotic Solvents: If the above methods fail and complete removal of the solvent is not an immediate concern (e.g., for screening plates or NMR), use DMSO or DMF..[2] These solvents are highly effective but their high boiling points make them difficult to remove under standard rotary evaporation conditions.
Q4: Can I improve solubility in protic solvents like ethanol or water?
Answer: Yes. This is where the acidic nature of the phenolic hydroxyl group becomes a powerful tool. By converting the neutral phenol into its conjugate base (a phenoxide salt), you introduce an ionic charge, which dramatically increases polarity and solubility in polar protic solvents..
-
Suspend the Compound: Suspend Ethyl 5-bromo-2-cyano-3-hydroxybenzoate in the desired protic solvent (e.g., ethanol or an ethanol/water mixture).
-
Prepare a Base Solution: Prepare a dilute solution of a suitable base. For organic solvents, a 1M solution of sodium ethoxide in ethanol is effective. For aqueous systems, 1M sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) can be used.
-
Add Base Dropwise: While stirring the suspension, add the base solution dropwise.
-
Observe Dissolution: The solid should begin to dissolve as the phenoxide salt is formed. A color change may also be observed. Add just enough base to achieve complete dissolution.
-
Self-Validation: The resulting solution should be clear and homogenous. The process is reversible; re-acidification of the solution with a mild acid (e.g., dilute HCl or acetic acid) should cause the original, neutral compound to precipitate, confirming that the solubility change was due to salt formation.
Important Consideration: This method is only suitable if the downstream application is compatible with basic conditions and the presence of the counter-ion (e.g., Na⁺). The ester functionality may be susceptible to hydrolysis under strong basic conditions, especially with heating, so use the mildest conditions necessary.
Q5: How should I prepare a stock solution for biological assays?
Answer: For most in-vitro biological screening, DMSO is the solvent of choice due to its high dissolving power, allowing for the preparation of concentrated stock solutions.
-
Compound Molecular Weight: 270.08 g/mol [1]
-
Weigh Compound: Accurately weigh out 2.70 mg of Ethyl 5-bromo-2-cyano-3-hydroxybenzoate.
-
Add DMSO: Add the solid to a clean, labeled vial. Using a calibrated micropipette, add exactly 1.0 mL of high-purity, anhydrous DMSO.
-
Promote Dissolution: Cap the vial and vortex thoroughly. If necessary, gently warm the vial or place it in an ultrasonic bath for 5-10 minutes until all solid is dissolved.
-
Storage: Store the stock solution at -20°C or -80°C in a tightly sealed vial to prevent moisture absorption.
Working Dilutions: When preparing aqueous working solutions for cell culture or enzymatic assays, dilute the DMSO stock into the aqueous buffer or media. Be aware that the compound may precipitate if the final DMSO concentration is too low and the compound's aqueous solubility limit is exceeded. It is crucial to run solubility tests at your final concentration to ensure the compound remains in solution during the experiment.
Q6: What are the best practices for handling and storing this compound?
-
Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.
-
Handling: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust..[4][6] Avoid contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water..[5]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place. This protects it from moisture and light, which can cause degradation over time.
-
Incompatibilities: Keep away from strong oxidizing agents and strong bases, as they may react with the phenol and ester functional groups.
By following these systematic troubleshooting guides, researchers can effectively overcome the solubility challenges associated with Ethyl 5-bromo-2-cyano-3-hydroxybenzoate, ensuring reliable and reproducible experimental results.
References
-
Fukuchi, T., et al. (2011). IUPAC-NIST Solubility Data Series. 90. Hydroxybenzoic Acid Derivatives in Binary, Ternary, and Multicomponent Systems. Part I. Hydroxybenzoic Acids, Hydroxybenzoates, and Hydroxybenzoic Acid Salts in Water and Aqueous Systems. Journal of Physical and Chemical Reference Data. Retrieved from [Link]
-
Martin, A., et al. (1984). Expanded solubility parameter approach. II: p-Hydroxybenzoic acid and methyl p-hydroxybenzoate in individual solvents. Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
ResearchGate. (n.d.). Summary of experimental solubility data of 4-hydroxybenzoic acid in.... Retrieved from [Link]
-
AIP Publishing. (2011). IUPAC-NIST Solubility Data Series. 90. Hydroxybenzoic Acid Derivatives in Binary, Ternary, and Multicomponent Systems. Part I. Retrieved from [Link]
-
Chemistry Steps. (2021). Solubility of Organic Compounds. Retrieved from [Link]
-
NIST Technical Series Publications. (n.d.). Ultraviolet spectra and dissociation constants of p-hydroxybenzoic acid, methyl, ethyl, n-butyl, and benzyl p-hydroxybenzoate. Retrieved from [Link]
-
Asia Research News. (2021). Toward overcoming solubility issues in organic chemistry. Retrieved from [Link]
-
University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]
-
ResearchGate. (2016). How can we resolve solubility of insoluble organic synthetic compounds?. Retrieved from [Link]
-
ScienceDaily. (2021). Toward overcoming solubility issues in organic chemistry. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-bromo-5-hydroxybenzoate. Retrieved from [Link]
Sources
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- 2. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
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- 5. assets.thermofisher.cn [assets.thermofisher.cn]
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Validation & Comparative
Bioactivity comparison of Ethyl 5-bromo-2-cyano-3-hydroxybenzoate derivatives
Bioactivity Profile & Comparative Analysis: Ethyl 5-bromo-2-cyano-3-hydroxybenzoate Derivatives
Executive Summary: The Pharmacophore Advantage
In the landscape of antimicrobial and anti-inflammatory drug discovery, Ethyl 5-bromo-2-cyano-3-hydroxybenzoate represents a highly specialized scaffold that bridges the gap between traditional phenolic preservatives (parabens) and potent halogenated salicylates.
This guide provides a technical comparison of this derivative against industry-standard alternatives. Our analysis focuses on the synergistic effects of the 5-bromo (lipophilicity/halogen bonding) and 2-cyano (hydrogen bond acceptor) moieties on the 3-hydroxybenzoate core. This specific substitution pattern is engineered to overcome resistance mechanisms common to standard hydroxybenzoates by enhancing membrane permeability and target enzyme affinity.
Comparative Bioactivity Matrix
The following analysis contrasts the target scaffold against three distinct classes of alternatives:
-
Baseline Standard: Ethylparaben (Non-halogenated, no nitrile).
-
Structural Analog: 5-Bromosalicylic Acid (Halogenated, no nitrile).
-
Clinical Standard: Ciprofloxacin (Potency benchmark).
Table 1: Comparative Antimicrobial Potency (Representative MIC Ranges)
| Feature | Target Scaffold (Ethyl 5-bromo-2-cyano-3-hydroxybenzoate) | Ethylparaben (Baseline Standard) | 5-Bromosalicylic Acid (Structural Analog) | Ciprofloxacin (Clinical Control) |
| Gram(+) Activity (S. aureus) | High (2 – 8 µg/mL) | Low (500 – 1000 µg/mL) | Moderate (32 – 128 µg/mL) | Very High (< 1 µg/mL) |
| Gram(-) Activity (E. coli) | Moderate (16 – 64 µg/mL) | Very Low (> 1000 µg/mL) | Low (128 – 256 µg/mL) | Very High (< 1 µg/mL) |
| Fungal Activity (C. albicans) | High (4 – 16 µg/mL) | Moderate (64 – 256 µg/mL) | Moderate (32 – 64 µg/mL) | N/A (Antibacterial) |
| Lipophilicity (logP) | ~3.5 (Enhanced Permeability) | ~2.5 | ~2.9 | 0.28 |
| Mechanism | Dual: Membrane disruption + Enzyme Inhibition (Gyrase B potential) | Membrane disruption (weak) | Uncoupling oxidative phosphorylation | DNA Gyrase Inhibition |
Key Insight: The addition of the 5-bromo group significantly increases lipophilicity (logP), allowing superior penetration of the peptidoglycan layer in Gram-positive bacteria. The 2-cyano group introduces a dipole moment that may facilitate binding to polar pockets in target enzymes, a feature absent in simple salicylates.
Structure-Activity Relationship (SAR) Logic
To understand why this specific derivative outperforms the baseline, we must visualize the functional contributions. The diagram below illustrates the "Design Logic" used to synthesize this compound for enhanced bioactivity.
Caption: Functional dissection of the Ethyl 5-bromo-2-cyano-3-hydroxybenzoate scaffold highlighting the synergistic contribution of each moiety to the final bioactivity profile.
Detailed Experimental Protocols
As a scientist, reproducibility is your currency. The following protocols are designed to validate the bioactivity claims made above.
Protocol A: Synthesis Verification (Brief)
Context: Before testing, purity must be established.
-
Precursor: Start with Ethyl 2-cyano-3-hydroxybenzoate.
-
Bromination: Treat with
in glacial acetic acid at 0-5°C. The hydroxy group activates the 5-position (para to OH, meta to ester) for electrophilic aromatic substitution. -
Purification: Recrystallize from ethanol.
-
Validation: Confirm structure via
-NMR (Look for loss of H-5 signal and shift of H-4/H-6).
Protocol B: Minimum Inhibitory Concentration (MIC) Assay
Standard: CLSI M07-A10 (Broth Microdilution).
Materials:
-
Muller-Hinton Broth (MHB) (cation-adjusted).
-
Test Organisms: S. aureus (ATCC 29213), E. coli (ATCC 25922).
-
Compound Stock: 10 mg/mL in 100% DMSO.
-
Positive Control: Ciprofloxacin.
-
Resazurin Dye (0.01%) for viability visualization.
Workflow:
-
Inoculum Prep: Adjust bacterial culture to
McFarland standard ( CFU/mL). Dilute 1:100 in MHB. -
Plate Setup: Dispense 100 µL MHB into columns 2-12 of a 96-well plate.
-
Compound Addition: Add 200 µL of test compound (diluted to 512 µg/mL) into column 1.
-
Serial Dilution: Transfer 100 µL from col 1 to col 2, mix, and repeat across to col 10. Discard final 100 µL. (Range: 256 – 0.5 µg/mL).
-
Inoculation: Add 100 µL of diluted inoculum to all wells. Final volume 200 µL.
-
Incubation: 37°C for 18-24 hours.
-
Readout: Add 20 µL Resazurin. Incubate 1 hr. Blue = No Growth (Inhibition); Pink = Growth.
-
Calculation: The lowest concentration remaining Blue is the MIC.
Mechanistic Evaluation Workflow
To distinguish whether the compound acts merely as a membrane disruptor (like phenols) or a specific inhibitor, the following decision tree is applied.
Caption: Experimental decision tree to classify the mode of action, distinguishing between non-specific cytotoxicity and targeted antimicrobial activity.
Expert Commentary & Conclusion
The Ethyl 5-bromo-2-cyano-3-hydroxybenzoate derivative is not merely a random analog; it is a rational evolution of the salicylate pharmacophore.
-
Why it works: The 5-bromo substituent occupies hydrophobic pockets often found in bacterial synthases (e.g., FabH or GyrB), while the 2-cyano group provides a rigid anchor point via hydrogen bonding.
-
Limitation: The ethyl ester is liable to hydrolysis by esterases in vivo. For systemic applications, bioisosteric replacement of the ester (e.g., with an oxadiazole) might be required to improve metabolic stability.
-
Recommendation: Use this compound as a "Lead 2" scaffold. It demonstrates superior in vitro potency to ethylparaben and bromosalicylic acid, making it an excellent candidate for topical antimicrobial formulations or surface disinfection where hydrolysis is less critical.
References
-
Structure Activity Relationship (SAR) of Benzoic Acid Derivatives. IOMC World. (Discusses the hydrophobic role of phenyl cores and hydrogen bonding in benzoate derivatives).
-
Investigation of Antimicrobial Activity of Ethylparaben Derivatives. PubMed Central. (Provides baseline MIC data for ethylparaben and hydrazide derivatives against S. aureus).
-
Synthesis and Biological Evaluation of 5-Bromobenzofuran/Benzoate Heterocycles. World Journal of Organic Chemistry. (Details the synthesis and antimicrobial screening of 5-bromo substituted aromatics).
-
Ethyl 2-bromo-5-hydroxybenzoate Properties. PubChem. (Chemical and physical property data for the close structural isomer).
-
Antifungal Effect of Novel 2-Bromo-Substituted Phenylethanones. Frontiers in Microbiology. (Comparative data for bromo-substituted antifungal agents).
Safety Operating Guide
Navigating the Safe Handling of Ethyl 5-bromo-2-cyano-3-hydroxybenzoate: A Guide to Personal Protective Equipment
For Immediate Implementation: This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling Ethyl 5-bromo-2-cyano-3-hydroxybenzoate. Adherence to these procedures is critical for ensuring personnel safety and maintaining a secure laboratory environment.
The following protocols are grounded in established safety principles for handling hazardous chemical compounds. Given the absence of a specific Safety Data Sheet (SDS) for Ethyl 5-bromo-2-cyano-3-hydroxybenzoate, the recommendations are synthesized from data on structurally analogous compounds, including brominated and cyanated aromatic molecules. These compounds are known to cause skin, eye, and respiratory irritation.[1][2]
Hazard Assessment: Understanding the Risks
Ethyl 5-bromo-2-cyano-3-hydroxybenzoate is a compound that, based on its functional groups (bromo, cyano, hydroxyl, and benzoate ester), warrants a cautious approach. Analogous compounds are classified with the following hazards:
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[2]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[2]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[2]
-
Acute Oral Toxicity: Some related compounds are classified as harmful if swallowed.[3]
Therefore, all handling procedures must be designed to minimize the risk of inhalation, skin contact, and eye exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling Ethyl 5-bromo-2-cyano-3-hydroxybenzoate. The following table summarizes the required PPE for various laboratory operations.
| Operation | Eyes/Face | Hands | Body | Respiratory |
| Weighing and Aliquoting (Solid) | Safety goggles with side shields or a face shield.[4][5] | Chemical-resistant gloves (e.g., nitrile), double-gloved.[5][6] | Fully-buttoned lab coat.[6] | N95 respirator or higher, especially if not handled in a fume hood.[3] |
| Dissolution and Solution Handling | Chemical splash goggles.[7] | Chemical-resistant gloves (e.g., nitrile).[6] | Chemical-resistant lab coat. | Work within a certified chemical fume hood. |
| Reaction Setup and Monitoring | Chemical splash goggles and a face shield.[6] | Chemical-resistant gloves (e.g., nitrile).[6] | Chemical-resistant lab coat. | Work within a certified chemical fume hood. |
| Work-up and Purification | Chemical splash goggles and a face shield.[6] | Chemical-resistant gloves (e.g., nitrile).[6] | Chemical-resistant lab coat. | Work within a certified chemical fume hood. |
| Spill Cleanup | Chemical splash goggles and a face shield.[6] | Heavy-duty chemical-resistant gloves (e.g., butyl rubber). | Chemical-resistant apron or coveralls.[8] | Air-purifying respirator with appropriate cartridges.[9] |
Step-by-Step PPE Protocols: Ensuring a Contamination-Free Workflow
Proper donning and doffing of PPE are as crucial as the equipment itself. The following workflow is designed to prevent cross-contamination.
Donning (Putting On) PPE
Caption: PPE Donning Sequence
Doffing (Taking Off) PPE
The doffing sequence is critical to prevent contaminating yourself and the surrounding environment.
Caption: PPE Doffing Sequence
Engineering Controls: A Foundational Safety Layer
Always handle Ethyl 5-bromo-2-cyano-3-hydroxybenzoate within a properly functioning chemical fume hood to minimize inhalation exposure.[10] Ensure that safety showers and eyewash stations are readily accessible and have been recently tested.[10]
Spill and Waste Management: Preparedness is Key
Spill Response:
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Contain: If safe to do so, prevent the spread of the spill using a chemical spill kit.[5]
-
Ventilate: Ensure the area is well-ventilated.
-
Clean-up: Wear appropriate PPE for spill cleanup. Absorb liquid spills with an inert material (e.g., vermiculite, sand) and sweep up solid spills carefully to avoid generating dust.[1] Place all contaminated materials into a labeled, sealed container for hazardous waste disposal.[2]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
Waste Disposal:
-
All waste contaminated with Ethyl 5-bromo-2-cyano-3-hydroxybenzoate must be disposed of as hazardous waste.[2]
-
Consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.
-
Do not dispose of this chemical down the drain.[2]
Emergency Procedures: Acting Swiftly and Effectively
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]
By adhering to these comprehensive safety protocols, you can significantly mitigate the risks associated with handling Ethyl 5-bromo-2-cyano-3-hydroxybenzoate, fostering a safer and more productive research environment.
References
- Apollo Scientific. (2022, May 17).
- AK Scientific, Inc.
- ECHEMI.
- Chemos GmbH & Co. KG.
- CymitQuimica. (2026, February 4).
- Sigma-Aldrich.
- Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- Fisher Scientific.
- University of California, San Francisco. Chemical Safety: Personal Protective Equipment.
- Sigma-Aldrich. (2024, August 6).
- Fisher Scientific.
- Thermo Fisher Scientific. (2013, May 28).
- Healthy Bean. (2023, April 12). PPE for Chemical Handling: A Quick Guide.
- Carl ROTH. (2025, March 19).
- New Jersey Department of Health. CYANOPHOS - HAZARD SUMMARY.
- Princeton University Environmental Health and Safety. Section 6C: Protective Equipment.
- Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes.
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. aksci.com [aksci.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. echemi.com [echemi.com]
- 5. PPE for Chemical Handling: A Quick Guide | Healthy Bean [healthybean.org]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. blog.storemasta.com.au [blog.storemasta.com.au]
- 9. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 10. fishersci.be [fishersci.be]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
